molecular formula C51H102O27 B15541172 HO-Peg24-CH2CH2cooh

HO-Peg24-CH2CH2cooh

Cat. No.: B15541172
M. Wt: 1147.3 g/mol
InChI Key: LCZQHVNAALKRRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HO-Peg24-CH2CH2cooh is a useful research compound. Its molecular formula is C51H102O27 and its molecular weight is 1147.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C51H102O27

Molecular Weight

1147.3 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C51H102O27/c52-2-4-56-6-8-58-10-12-60-14-16-62-18-20-64-22-24-66-26-28-68-30-32-70-34-36-72-38-40-74-42-44-76-46-48-78-50-49-77-47-45-75-43-41-73-39-37-71-35-33-69-31-29-67-27-25-65-23-21-63-19-17-61-15-13-59-11-9-57-7-5-55-3-1-51(53)54/h52H,1-50H2,(H,53,54)

InChI Key

LCZQHVNAALKRRR-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to HO-PEG24-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to HO-PEG24-CH2CH2COOH

This compound, also known as O-(2-Carboxyethyl)-O'-(2-hydroxyethyl)polyethylene glycol, is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) derivative. It is a heterobifunctional linker, meaning it possesses two different reactive functional groups at its termini: a hydroxyl (-OH) group and a propionic acid (-COOH) group.[] This structure makes it an exceptionally versatile tool in bioconjugation, drug delivery, and materials science.[2][3]

The PEG component consists of 24 repeating ethylene (B1197577) oxide units, which imparts hydrophilicity, biocompatibility, and a flexible spacer arm to the molecule.[4] These properties are crucial for improving the pharmacokinetic and pharmacodynamic profiles of conjugated molecules.[5][6] Key benefits of utilizing PEG linkers like this compound include enhanced solubility of hydrophobic compounds, increased stability against enzymatic degradation, prolonged circulation half-life by reducing renal clearance, and decreased immunogenicity by masking antigenic sites.[4][5][7]

This guide provides a comprehensive overview of the technical specifications, applications, and experimental protocols associated with this compound.

Core Properties and Specifications

The precise, non-polydisperse nature of this molecule ensures batch-to-batch consistency and reproducibility in experimental applications.[2]

PropertyDataReference(s)
Chemical Name O-(2-Carboxyethyl)-O'-(2-hydroxyethyl)polyethylene glycol[]
Synonyms Hydroxyl-PEG24-Propionic Acid[]
Molecular Formula C51H102O27[8]
Molecular Weight 1147.34 g/mol [8][9]
PEG Chain Length (n) 24 ethylene glycol units[8]
Appearance White solid or viscous liquid[][8]
Purity ≥ 95%[8]
Solubility Soluble in water and most organic solvents (e.g., DMF, DMSO)[][10][11]
Storage Conditions Store at -20°C, desiccated for long-term storage.[7][8][12]

Applications in Research and Drug Development

The dual functionality of this compound allows for sequential or orthogonal conjugation strategies, making it a valuable component in the construction of complex biomolecular architectures.

  • Antibody-Drug Conjugates (ADCs): The PEG linker can connect a cytotoxic payload to a monoclonal antibody.[13][14] The linker's length and hydrophilicity can help to improve the ADC's solubility, reduce aggregation, and optimize the drug-to-antibody ratio (DAR).[13][15] The propionic acid can be activated to react with amine groups on the antibody, while the hydroxyl group can be used for further modification or payload attachment.

  • PROTACs: In Proteolysis Targeting Chimeras (PROTACs), this molecule can serve as the central linker connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating targeted protein degradation.[9][14]

  • Small Molecule-Drug Conjugates (SMDCs): Similar to ADCs, SMDCs use small molecule ligands for targeting. The PEG linker improves the pharmacokinetic properties of the conjugate, aiding in its delivery to tumor tissues.[]

  • Surface Modification: The linker can be used to functionalize surfaces like nanoparticles, quantum dots, or self-assembled monolayers.[12][17] The PEG chain forms a hydrophilic layer that reduces non-specific protein binding, while the terminal groups allow for the attachment of targeting ligands or other molecules.[][17]

  • Hydrogel Formation: The bifunctional nature of the molecule allows it to act as a cross-linker in the formation of biocompatible hydrogels for tissue engineering and controlled drug release applications.[18]

Experimental Protocols

The most common application of the propionic acid moiety is its conjugation to primary amines (e.g., lysine (B10760008) residues on proteins) through the formation of a stable amide bond. This is typically achieved via carbodiimide (B86325) chemistry.

Activation of the Carboxylic Acid using EDC/NHS Chemistry

This two-step protocol first activates the carboxyl group with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to create a semi-stable, amine-reactive NHS ester.[7][12] This activated linker can then be reacted with an amine-containing molecule.

Materials:

  • This compound

  • EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0.[7][12]

  • Reaction Buffer: Amine-free buffer, pH 7.2-8.0 (e.g., PBS, HEPES, Borate).[12][17]

  • Amine-containing molecule (e.g., protein, peptide)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare stock solutions of the PEG linker, EDC, and NHS in an appropriate solvent (e.g., activation buffer for aqueous reactions, or anhydrous DMF/DMSO for organic phase reactions).[12][17]

  • Carboxyl Activation:

    • Dissolve this compound in Activation Buffer.

    • Add a 2-10 fold molar excess of EDC and NHS (or Sulfo-NHS) to the PEG solution.[12]

    • Incubate the reaction for 15-30 minutes at room temperature.[7][12] The reaction is most efficient at pH 4.5-6.0.[17]

  • Conjugation to Amines:

    • Immediately add the activated NHS-ester solution to the amine-containing molecule, which has been dissolved in a reaction buffer (pH 7.2-8.0).[12][17] The reaction with primary amines is most efficient at this pH range.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding a quenching buffer, such as hydroxylamine (B1172632) or Tris, to hydrolyze any unreacted NHS esters.[4]

  • Purification: Remove excess reagents and byproducts from the final conjugate using appropriate methods such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

Visualized Workflows and Pathways

Diagram 1: EDC/NHS Activation and Amine Coupling Workflow

This diagram illustrates the general chemical workflow for activating the carboxylic acid end of the linker and its subsequent conjugation to a primary amine on a target molecule, such as a protein.

EDC_NHS_Coupling cluster_activation Step 1: Carboxyl Activation (pH 4.7-6.0) cluster_conjugation Step 2: Amine Conjugation (pH 7.2-8.0) Linker HO-PEG24-COOH ActivatedLinker HO-PEG24-CO-NHS (Amine-Reactive Ester) Linker->ActivatedLinker 15-30 min @ RT EDC_NHS EDC + NHS EDC_NHS->Linker Target Target Molecule (e.g., Protein-NH2) ActivatedLinker->Target Add to Target Conjugate HO-PEG24-Linker-Target (Stable Amide Bond) Target->Conjugate

Caption: Workflow for two-step EDC/NHS activation and subsequent amine conjugation.

Diagram 2: Role in Antibody-Drug Conjugate (ADC) Action

This diagram shows the conceptual pathway of an ADC utilizing a PEG linker. The linker connects the antibody to the drug, which is then internalized by a target cancer cell, leading to payload release.

ADC_Pathway cluster_systemic Systemic Circulation cluster_cell Target Cancer Cell ADC ADC (Antibody-PEG-Drug) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Drug Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action for an ADC utilizing a PEG linker for targeted drug delivery.

This document is intended for research use only. The experimental protocols provided are general guidelines and may require optimization for specific applications.

References

HO-Peg24-CH2CH2cooh molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on HO-Peg24-CH2CH2cooh

This technical guide provides a detailed overview of the physicochemical properties of this compound, a key building block in modern drug development, particularly in the field of targeted protein degradation. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.

Physicochemical Properties

This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative that functions as a linker in various bioconjugation applications. Its well-defined structure and length are critical for its function in complex biological systems.

Table 1: Molecular Data for this compound

PropertyValue
Molecular Weight1147.34
Molecular FormulaC₅₁H₁₀₂O₂₇

Applications in Targeted Protein Degradation

This compound is prominently used as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker; one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The specific length of the 24-unit PEG chain in this compound provides the necessary spatial orientation to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Conceptual Workflow of PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action for a PROTAC molecule, where a linker such as this compound plays a crucial role in connecting the functional ends of the molecule.

PROTAC_Workflow cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) TargetProtein Target Protein PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Recruits TernaryComplex Target Protein :: PROTAC :: E3 Ligase (Ternary Complex) Ubiquitination Ubiquitination of Target Protein TernaryComplex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded Protein (Amino Acids) Proteasome->Degradation Results in

Caption: Conceptual workflow of PROTAC-mediated protein degradation.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of PROTACs using this compound are highly specific to the target protein and the E3 ligase being utilized. As such, generalized protocols are not provided here. Researchers should refer to specialized literature for methodologies relevant to their specific research targets.

Signaling Pathways

The direct involvement of this compound in specific signaling pathways is as a component of a larger PROTAC molecule. The PROTAC itself does not typically participate in signaling but rather modulates cellular pathways by inducing the degradation of a key protein within that pathway. The impact on signaling is therefore dependent on the function of the targeted protein.

References

Introduction to Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Heterobifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional Polyethylene Glycol (PEG) linkers are macromolecules that feature two different reactive functional groups at either end of a PEG chain.[1][2] This dual-reactivity is fundamental to their role as versatile crosslinking agents, enabling the precise and sequential covalent linkage of two distinct molecular entities, such as a therapeutic drug and a targeting molecule.[2][3] The incorporation of the PEG chain itself imparts several beneficial properties, making these linkers indispensable tools in modern drug development, diagnostics, and bioconjugation.[4][5]

The core utility of heterobifunctional PEG linkers lies in their ability to construct complex biomolecular architectures with high precision.[3] They are central to the design of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), where they connect a targeting moiety to a therapeutic payload or a protein-degrading machinery component.[2][] The linker is not merely a passive spacer; its length, flexibility, and chemistry critically influence the stability, solubility, pharmacokinetics, and efficacy of the final conjugate.[][7]

G

Figure 1: Core concept of a heterobifunctional PEG linker.[2]

Core Properties and Advantages

The integration of a PEG spacer into a linker molecule confers several highly desirable properties that enhance the performance of bioconjugates.[2]

  • Enhanced Hydrophilicity and Solubility : PEG is a hydrophilic polymer that can significantly increase the water solubility of hydrophobic drugs or biomolecules, which helps to prevent aggregation.[2][]

  • Improved Pharmacokinetics (PK) : PEGylation, the process of attaching PEG chains, can extend the circulation half-life of a conjugate by increasing its hydrodynamic volume, thereby reducing renal clearance and shielding it from enzymatic degradation.[3][][8]

  • Reduced Immunogenicity : The flexible PEG chain can mask epitopes on proteins or other biomolecules, reducing their potential to elicit an immune response.[2][]

  • Precise Spatial Control : The use of discrete PEG (dPEG®) linkers with a defined number of ethylene (B1197577) glycol units allows for precise control over the distance between the two conjugated molecules, which is crucial for optimizing biological activity.[2]

  • Biocompatibility : PEG is generally non-toxic and has been widely approved for clinical use, making it a safe and biocompatible choice for drug development.[8][9]

  • Versatile Chemistry : A wide array of functional groups can be installed at the termini of the PEG chain, allowing for diverse and specific conjugation strategies.[10]

Common Heterobifunctional Chemistries

The choice of reactive groups on the linker is critical for a successful conjugation strategy, dictating the stability of the bond and the reaction conditions required.

Functional GroupReacts WithResulting BondKey Characteristics
N-Hydroxysuccinimide (NHS) Ester Primary Amines (-NH₂)AmideHighly reactive with lysine (B10760008) residues on proteins. Stable bond. Reaction performed at pH 7.5-8.5.[3]
Maleimide (B117702) Thiols/Sulfhydryls (-SH)ThioetherHighly specific for cysteine residues. Forms a very stable covalent bond. Reaction performed at pH 6.5-7.5.[3]
Azide (-N₃) Alkynes (-C≡CH) / Strained Alkynes (e.g., DBCO)TriazoleUsed in "Click Chemistry". Bioorthogonal, highly specific, and efficient. Copper-catalyzed (CuAAC) or strain-promoted (SPAAC) versions are available.[11][12]
Alkyne (-C≡CH) Azides (-N₃)TriazoleThe complementary partner to azides in click chemistry reactions.[11][12]
Carboxylic Acid (-COOH) Primary Amines (-NH₂)AmideRequires activation (e.g., with EDC/NHS) to react with amines.[13]
Orthopyridyl Disulfide (OPSS) Thiols/Sulfhydryls (-SH)DisulfideForms a cleavable disulfide bond, which can be useful for drug release in a reducing environment (e.g., inside a cell).[10]

Key Applications in Drug Development

Heterobifunctional PEG linkers are pivotal in the development of several classes of advanced therapeutics.[1][5]

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies designed to deliver highly potent cytotoxic drugs directly to cancer cells.[1] A heterobifunctional PEG linker is used to attach the cytotoxic payload to a monoclonal antibody that targets a tumor-specific antigen.[] The PEG linker enhances the ADC's solubility and stability, allows for a higher drug-to-antibody ratio (DAR) without causing aggregation, and improves its pharmacokinetic profile.[2]

G

Figure 2: Mechanism of action for an ADC utilizing a PEG linker.[2]
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[2] A PROTAC consists of two ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase. The PEG linker is a critical component that dictates the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to ubiquitination and degradation of the target.[2][14] The length and flexibility of the PEG linker are crucial for optimizing this ternary complex formation.[2]

G

Figure 3: Role of the PEG linker in the PROTAC degradation pathway.[14]
Other Applications
  • Peptide Therapeutics : PEG linkers enhance the stability and circulatory half-life of therapeutic peptides, which are often susceptible to rapid enzymatic degradation.[1]

  • Nanoparticle Drug Carriers : They are used to attach drugs or targeting ligands to the surface of nanoparticles, improving biocompatibility and reducing clearance by the immune system.[1]

  • Controlled Drug Release : By incorporating cleavable functional groups (e.g., pH-sensitive or enzyme-labile bonds), linkers can be designed to release a therapeutic agent only under specific physiological conditions, such as the acidic environment of a tumor.[1][15]

Quantitative Data: Impact of PEG Linker Length

The length of the PEG chain is a critical design parameter that significantly impacts the therapeutic index of a bioconjugate.[7] The optimal length is often a balance between enhancing PK properties and maintaining potent biological activity.[7]

Table 1: Effect of PEG Linker Length on ADC Clearance

Data synthesized from a study on a non-binding IgG conjugated to the cytotoxic agent MMAE with a Drug-to-Antibody Ratio (DAR) of 8.

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0x
PEG4~5.00.59x
PEG8~3.50.41x
PEG12~2.50.29x
PEG24~1.80.21x
(Data adapted from[16])

Observation : Increasing the PEG linker length generally leads to a decrease in the clearance rate of the ADC, thereby prolonging its circulation time.[16]

Table 2: Effect of PEG Linker Length on In Vivo Efficacy of an ADC

Data from a preclinical tumor model treated with an anti-5T4 antibody conjugated to MMAF.

PEG Linker LengthTumor Growth Inhibition (%)
PEG260%
PEG475%
PEG895%
PEG1298%
(Data adapted from[7])

Observation : In this model, longer PEG linkers resulted in significantly improved anti-tumor efficacy, likely due to enhanced pharmacokinetic properties.[7]

Experimental Protocols

The following sections provide detailed methodologies for common experiments involving heterobifunctional PEG linkers.

Synthesis of a Heterobifunctional Linker (Alkyne-PEG5-Iodo)

This protocol describes a general method for synthesizing an alkyne-PEG5-iodo linker.[2]

Materials :

  • Pentaethylene glycol

  • Propargyl bromide

  • Sodium hydride (NaH)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Sodium Iodide (NaI)

  • Anhydrous solvents (THF, DCM), Acetone

Procedure :

  • Monopropargylation of Pentaethylene Glycol :

    • Dissolve pentaethylene glycol in anhydrous THF and cool to 0 °C.

    • Add NaH portion-wise and stir the mixture for 30 minutes at 0 °C.

    • Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with water and extract with DCM.

    • Purify the crude product by silica (B1680970) gel chromatography to obtain alkyne-PEG5-OH.[2]

  • Mesylation of Alkyne-PEG5-OH :

    • Dissolve alkyne-PEG5-OH and TEA in DCM and cool to 0 °C.

    • Add MsCl dropwise and stir for 2 hours at 0 °C.

    • Wash the reaction mixture with water and brine, then dry over sodium sulfate (B86663).

    • Evaporate the solvent to obtain the crude alkyne-PEG5-OMs.[2]

  • Iodination :

    • Dissolve the crude alkyne-PEG5-OMs in acetone.

    • Add NaI and heat the mixture to reflux overnight.

    • Cool the reaction, filter, and concentrate the filtrate.

    • Purify the residue by silica gel chromatography to yield the final alkyne-PEG5-Iodo linker.[2]

G

Figure 4: Simplified workflow for the synthesis of an Alkyne-PEG-Iodo linker.[2]
Bioconjugation Using an NHS-Ester-PEG-Maleimide Linker

This protocol outlines the common two-step conjugation of a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug).[3]

Materials :

  • Antibody in an amine-free buffer (e.g., PBS), pH 7.5-8.5

  • NHS-Ester-PEG-Maleimide linker

  • Thiol-containing molecule

  • Anhydrous DMSO or DMF

  • Desalting or size-exclusion chromatography (SEC) column

  • Quenching reagent (e.g., Tris or Cysteine)

Procedure :

  • Step 1: Reaction of Antibody with NHS-Ester-PEG-Maleimide :

    • Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature.

    • Prepare a 10 mM stock solution of the linker in anhydrous DMSO immediately before use.

    • Add a 5- to 20-fold molar excess of the linker stock solution to the antibody solution.

    • Incubate the reaction for 30-60 minutes at room temperature.

    • Remove the excess, unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2).[3]

  • Step 2: Reaction of Maleimide-PEG-Protein with Thiol-Molecule :

    • Immediately add the thiol-containing molecule to the purified Maleimide-PEG-Protein solution. A 1.5- to 5-fold molar excess of the thiol molecule over the protein is recommended.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4 °C.

    • Quench any unreacted maleimide groups by adding a thiol-containing reagent like cysteine.[3]

  • Purification and Characterization :

    • Purify the final conjugate using SEC or another suitable purification method to remove unreacted components.[3]

    • Characterize the final conjugate by SDS-PAGE, SEC-HPLC, and Hydrophobic Interaction Chromatography (HIC-HPLC) to assess purity and determine the drug-to-antibody ratio (DAR).[2][16]

G

Figure 5: A typical two-step bioconjugation workflow.[3]
Characterization by HPLC

High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity and composition of the final conjugate.

  • Size-Exclusion Chromatography (SEC-HPLC) : This method is used to assess purity and quantify the amount of aggregation or fragmentation.[2]

    • Column : TSKgel G3000SWxl or similar.

    • Mobile Phase : Phosphate buffer with NaCl (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8).

    • Detection : UV at 280 nm.

    • Outcome : Separates the monomeric ADC from high molecular weight aggregates and low molecular weight fragments.[2]

  • Hydrophobic Interaction Chromatography (HIC-HPLC) : This is the standard method for determining the drug-to-antibody ratio (DAR) distribution. Each conjugated drug-linker adds hydrophobicity to the antibody, allowing separation of species with different numbers of drugs attached (DAR0, DAR2, DAR4, etc.).[2][16]

    • Column : TSKgel Butyl-NPR or similar.

    • Mobile Phase : A gradient of decreasing salt concentration (e.g., Buffer A: 1.5 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7; Buffer B: 25 mM sodium phosphate, pH 7, with 20% isopropanol).

    • Detection : UV at 280 nm.

    • Outcome : A chromatogram showing peaks corresponding to different DAR values. The weighted average DAR can be calculated from the peak areas.[16]

Conclusion

Heterobifunctional PEG linkers are a cornerstone of modern bioconjugation and drug delivery.[1] Their unique dual-reactivity, combined with the beneficial properties of the PEG chain, provides researchers and drug developers with unparalleled control over the design and performance of complex biologics.[2][] By enabling the precise connection of distinct molecular entities, these linkers are instrumental in advancing targeted therapies like ADCs and PROTACs, ultimately offering the potential for more effective and safer treatments for a range of diseases.[1][17] The careful selection of linker chemistry and length is a critical parameter that must be empirically evaluated to optimize the therapeutic index for each specific application.[7]

References

The Pivotal Role of PEG Linkers in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, has become an indispensable strategy in the development of biotherapeutics. PEG linkers, acting as the crucial connection between a biomolecule and another moiety, profoundly influence the pharmacokinetic and pharmacodynamic properties of the resulting bioconjugate. This technical guide delves into the core principles of PEG linkers in bioconjugation, providing a comprehensive overview of their benefits, the various types and chemistries available, and their impact on the performance of therapeutic molecules. Detailed experimental protocols for common PEGylation techniques and characterization methods are provided to enable researchers to design and execute their bioconjugation strategies with precision. Furthermore, this guide offers a comparative analysis of different PEG linker attributes, supported by quantitative data, to facilitate the selection of the optimal linker for specific applications, ultimately accelerating the development of safer and more effective biotherapeutics.

Introduction: The Significance of PEG Linkers in Bioconjugation

Bioconjugation, the chemical linking of two or more molecules, at least one of which is a biomolecule, has revolutionized the fields of medicine, diagnostics, and biotechnology.[1] A key element in the design of successful bioconjugates is the linker, which bridges the constituent parts of the conjugate. Among the various types of linkers, polyethylene glycol (PEG) linkers have gained prominence due to their unique and advantageous properties.[2]

PEG is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene (B1197577) oxide units.[2] When used as a linker in bioconjugation, PEG can confer a multitude of benefits to the resulting conjugate, including:

  • Improved Solubility and Stability: The hydrophilic nature of PEG can significantly enhance the aqueous solubility of hydrophobic drugs or proteins, making them more amenable to formulation and administration.[1][3] Moreover, the flexible PEG chain can sterically shield the biomolecule from enzymatic degradation, thereby increasing its stability in biological environments.[1]

  • Prolonged Circulation Half-Life: The increased hydrodynamic radius of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[4] This extended half-life often allows for less frequent dosing, improving patient compliance and convenience.[4]

  • Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on the surface of a therapeutic protein, reducing the likelihood of an immune response.[1] This "stealth" effect is crucial for protein therapeutics that might otherwise be recognized as foreign by the immune system.[2]

  • Enhanced Pharmacokinetics: By modulating solubility, stability, and circulation time, PEG linkers can significantly improve the overall pharmacokinetic profile of a bioconjugate.[2]

Types of PEG Linkers and Their Chemistries

The versatility of PEG linkers stems from the ability to modify their structure, length, and the reactive functional groups at their termini. This allows for a high degree of control over the properties of the final bioconjugate.

Structural Classification
  • Linear PEG Linkers: These are the most common type of PEG linkers, consisting of a single, straight chain of PEG units with functional groups at one or both ends.[5] They are relatively simple to synthesize and offer a good balance of properties for many applications.

  • Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core.[5] This architecture provides a greater hydrodynamic volume compared to a linear PEG of the same molecular weight, which can further enhance the circulation half-life.[6] Branched PEGs can also offer improved shielding of the conjugated biomolecule.[5]

Functional Classification
  • Homobifunctional PEG Linkers: These linkers possess two identical reactive groups, making them suitable for crosslinking two identical molecules or for intramolecular crosslinking.

  • Heterobifunctional PEG Linkers: These are the most widely used type of PEG linkers in bioconjugation. They have two different reactive groups at their termini, allowing for the sequential and specific conjugation of two different molecules.[7]

Cleavable vs. Non-Cleavable PEG Linkers
  • Non-Cleavable PEG Linkers: These linkers form a stable, permanent bond between the conjugated molecules.[8] They are often used when the payload needs to be released through the degradation of the entire bioconjugate, for example, within the lysosome of a target cell.[8]

  • Cleavable PEG Linkers: These linkers are designed to be stable in circulation but are cleaved under specific physiological conditions, such as changes in pH or the presence of specific enzymes.[9] This allows for the controlled release of the payload at the target site, which can be advantageous for certain therapeutic applications, particularly in antibody-drug conjugates (ADCs).[9]

Common PEG Linker Chemistries

The choice of conjugation chemistry is dictated by the available functional groups on the biomolecule and the desired stability of the resulting linkage. Some of the most common chemistries include:

  • Amine-Reactive Chemistry (NHS Esters): N-Hydroxysuccinimide (NHS) esters are widely used to target primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins.[10] This reaction is efficient and forms a stable amide bond.[10]

  • Thiol-Reactive Chemistry (Maleimides): Maleimide (B117702) groups react specifically with free thiol groups, such as those from cysteine residues.[11] This chemistry is often used for site-specific conjugation, as cysteine residues are typically less abundant than lysine residues on the surface of proteins.[11]

  • Click Chemistry (Azide-Alkyne): This is a highly efficient and specific bioorthogonal reaction between an azide (B81097) and an alkyne.[1] It is particularly useful for complex bioconjugations where high selectivity is required.

  • Hydrazone and Oxime Ligation: These chemistries are used to target aldehydes and ketones, which can be introduced into biomolecules through specific modifications. Hydrazone linkages are often pH-sensitive, making them suitable for cleavable linker designs.[9]

Quantitative Impact of PEG Linkers on Bioconjugate Properties

The length and architecture of the PEG linker have a significant and quantifiable impact on the properties of the bioconjugate. The following tables summarize key data from various studies.

PEG Linker PropertyEffect on BioconjugateQuantitative Data ExampleReference(s)
Molecular Weight Increased Circulation Half-life Increasing PEG MW from 5 kDa to 40 kDa can increase the half-life of a protein from hours to days. For instance, the half-life of granulocyte colony-stimulating factor (G-CSF) is increased from ~4 hours to ~40 hours upon PEGylation.[4][12]
Molecular Weight Reduced Renal Clearance PEGylation with PEGs >30 kDa significantly reduces renal clearance.[4]
Architecture (Linear vs. Branched) Hydrodynamic Radius A 20 kDa branched PEG can have a similar or slightly larger hydrodynamic radius compared to a 20 kDa linear PEG, but this does not always translate to a significant difference in in vivo circulation.[3][6]
Linker Length in ADCs In Vitro Cytotoxicity The effect is context-dependent. In some cases, longer PEG linkers can lead to a reduction in in vitro cytotoxicity due to steric hindrance. For example, increasing PEG linker length from PEG2 to PEG24 in an anti-CD30 ADC showed minimal impact on IC50, while in another study with affibody-drug conjugates, longer PEG chains decreased cytotoxicity.[13]
Cleavable Linker Chemistry pH-Dependent Hydrolysis Rate Hydrazone linkers exhibit pH-dependent hydrolysis. For example, certain hydrazone-based PEG-PE conjugates have a half-life of ~20-150 minutes at pH 7.4, which is significantly shorter at acidic pH (e.g., pH 5.5). Other acid-labile linkers can have half-lives of hours at pH 7.4 and minutes at pH < 6.0.[8][14]

Experimental Protocols

This section provides detailed methodologies for key experiments in PEG linker-based bioconjugation.

Protocol for Amine-Reactive PEGylation using NHS Ester

Objective: To conjugate a PEG-NHS ester to a protein via primary amine groups.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • PEG-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform buffer exchange using dialysis or a desalting column.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to a concentration of 10-20 mg/mL.

  • Conjugation Reaction:

    • Calculate the required volume of the PEG-NHS ester solution to achieve a desired molar excess over the protein (typically a 10- to 50-fold molar excess).

    • Slowly add the PEG-NHS ester solution to the protein solution while gently stirring.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[15]

  • Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted PEG-NHS ester.[15]

  • Purification: Purify the PEGylated protein from unreacted PEG and byproducts using size-exclusion chromatography (SEC) or another suitable purification method.[]

  • Characterization: Analyze the purified PEGylated protein using SDS-PAGE, mass spectrometry, and other relevant analytical techniques to determine the degree of PEGylation and confirm the integrity of the conjugate.

Protocol for Thiol-Reactive PEGylation using Maleimide

Objective: To conjugate a PEG-Maleimide to a protein via free thiol groups.

Materials:

  • Thiol-containing protein solution (in a thiol-free buffer, pH 6.5-7.5)

  • PEG-Maleimide

  • Reducing agent (optional, e.g., TCEP or DTT)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in a thiol-free buffer (e.g., PBS, pH 7.0).

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP. Remove the reducing agent before adding the PEG-Maleimide.

  • PEG-Maleimide Solution Preparation: Prepare a stock solution of PEG-Maleimide in the reaction buffer.

  • Conjugation Reaction:

    • Add the PEG-Maleimide stock solution to the protein solution to achieve a 10- to 20-fold molar excess of maleimide over thiol groups.[11][17]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[18]

  • Purification: Purify the PEGylated protein using size-exclusion chromatography or dialysis to remove unreacted PEG-Maleimide.[11]

  • Characterization: Characterize the purified conjugate to determine the degree of PEGylation and confirm site-specificity.

Characterization of PEGylated Bioconjugates

4.3.1. Size-Exclusion Chromatography (SEC) SEC separates molecules based on their hydrodynamic radius. It is a primary method for purifying PEGylated proteins from unreacted PEG and for assessing the degree of PEGylation and aggregation.[]

4.3.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) RP-HPLC separates molecules based on their hydrophobicity. It can be used to separate different PEGylated species and to assess the purity of the conjugate.[]

4.3.3. Mass Spectrometry (MS) Mass spectrometry is a powerful tool for determining the precise molecular weight of the bioconjugate and, consequently, the number of attached PEG chains (degree of PEGylation).[2][19] Sample preparation is critical, and often involves desalting the protein conjugate.[20] The use of charge-reducing agents like triethylamine (B128534) (TEA) can simplify the mass spectra of heterogeneous PEGylated proteins.[2][21]

Visualizing Key Processes in Bioconjugation

Diagrams are essential for understanding complex biological and chemical processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for key workflows and pathways related to PEG linkers in bioconjugation.

Workflow for Selecting the Optimal PEG Linker

PEG_Linker_Selection_Workflow start Define Application (e.g., ADC, protein therapeutic) biomolecule Identify Biomolecule & Available Functional Groups (e.g., Lysine, Cysteine) start->biomolecule payload Define Payload Properties (Hydrophobicity, MOA) start->payload linker_chemistry Select Conjugation Chemistry biomolecule->linker_chemistry release_strategy Determine Release Strategy payload->release_strategy cleavable Cleavable Linker release_strategy->cleavable Site-specific release needed non_cleavable Non-Cleavable Linker release_strategy->non_cleavable Systemic stability paramount cleavable->linker_chemistry non_cleavable->linker_chemistry amine_reactive Amine-Reactive (e.g., NHS Ester) linker_chemistry->amine_reactive Lysine targeting thiol_reactive Thiol-Reactive (e.g., Maleimide) linker_chemistry->thiol_reactive Cysteine targeting click_chem Click Chemistry linker_chemistry->click_chem Bioorthogonal labeling linker_properties Optimize Linker Properties amine_reactive->linker_properties thiol_reactive->linker_properties click_chem->linker_properties length PEG Length (Short vs. Long) linker_properties->length architecture Architecture (Linear vs. Branched) linker_properties->architecture synthesis Synthesize/Procure PEG Linker length->synthesis architecture->synthesis conjugation Perform Bioconjugation synthesis->conjugation purification Purify Conjugate conjugation->purification characterization Characterize Conjugate purification->characterization end Final Bioconjugate characterization->end

Caption: A decision workflow for selecting the appropriate PEG linker for a bioconjugation application.

Experimental Workflow for NHS-Ester PEGylation

NHS_Ester_PEGylation_Workflow start Start: Protein in Amine-Free Buffer prep_peg Prepare fresh PEG-NHS Ester Solution in DMSO/DMF start->prep_peg reaction Conjugation Reaction: Add PEG-NHS to Protein (1-2h RT or O/N 4°C) start->reaction prep_peg->reaction quench Quench Reaction with Tris or Glycine reaction->quench purify Purification quench->purify sec Size-Exclusion Chromatography (SEC) purify->sec Remove unreacted PEG dialysis Dialysis purify->dialysis Remove small molecules characterize Characterization sec->characterize dialysis->characterize sds_page SDS-PAGE characterize->sds_page Assess MW increase & purity mass_spec Mass Spectrometry characterize->mass_spec Determine degree of PEGylation hplc HPLC (SEC/RP) characterize->hplc Quantify purity & aggregation end Purified & Characterized PEGylated Protein sds_page->end mass_spec->end hplc->end

Caption: A step-by-step experimental workflow for the PEGylation of a protein using an NHS ester.

Signaling Pathway of Antibody-Drug Conjugate (ADC) Internalization and Payload Release

ADC_Internalization_Pathway adc_circulating ADC in Circulation binding ADC binds to Tumor Cell Surface Antigen adc_circulating->binding internalization Receptor-Mediated Endocytosis binding->internalization endosome Early Endosome internalization->endosome lysosome Late Endosome / Lysosome endosome->lysosome linker_cleavage Linker Cleavage lysosome->linker_cleavage Low pH, Enzymes payload_release Payload Release into Cytoplasm linker_cleavage->payload_release cellular_effect Payload interacts with intracellular target (e.g., DNA, microtubules) payload_release->cellular_effect bystander_effect Bystander Effect: Payload diffuses to neighboring tumor cells payload_release->bystander_effect apoptosis Apoptosis (Tumor Cell Death) cellular_effect->apoptosis bystander_effect->apoptosis

Caption: The intracellular trafficking pathway of an antibody-drug conjugate (ADC) leading to payload release and cell death.

Conclusion

PEG linkers are a cornerstone of modern bioconjugation, offering a powerful and versatile toolkit for enhancing the therapeutic properties of biomolecules. By carefully selecting the appropriate PEG linker architecture, length, and conjugation chemistry, researchers can rationally design bioconjugates with optimized solubility, stability, pharmacokinetics, and reduced immunogenicity. The detailed experimental protocols and decision-making workflows presented in this guide provide a practical framework for scientists and drug developers to harness the full potential of PEG linker technology. As our understanding of the intricate interplay between linker design and biological response continues to grow, we can anticipate the development of even more sophisticated and effective PEGylated biotherapeutics that will address unmet medical needs and improve patient outcomes.

References

A Technical Guide to HO-Peg24-CH2CH2cooh: Sourcing, Purity, and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the heterobifunctional linker HO-Peg24-CH2CH2cooh is a critical component in the synthesis of advanced therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides an in-depth overview of this linker, covering its suppliers, purity standards, and detailed experimental protocols for its application.

Sourcing and Purity of this compound

This compound, a polyethylene (B3416737) glycol (PEG) derivative with a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group, is available from several specialized chemical suppliers. The purity of this reagent is crucial for the successful and reproducible synthesis of complex bioconjugates. The most commonly available purity for this linker is ≥95%.

Supplier/DistributorStated PurityMolecular FormulaMolecular WeightNotes
CP Lab Safety≥95%C51H102O271147.34-
MSE Supplies (for PurePEG)---Distributor for PurePEG products.
PurePEG≥95%C51H102O271147.34Offers a range of PEG linkers.
MedchemExpress-C51H102O271147.34Provides analytical data like HNMR upon request.
Ambeed---Lists availability of NMR, HPLC, LC-MS data.

Table 1: Suppliers and Purity of this compound. This table summarizes the available information on suppliers and the typical purity of this compound.

Core Applications in Drug Development

The primary application of this compound lies in its role as a flexible linker in the construction of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3] The PEG component of the linker enhances the solubility and cell permeability of the resulting PROTAC molecule.[4]

Experimental Protocols

General Protocol for PROTAC Synthesis using this compound

This protocol outlines the synthesis of a PROTAC via amide bond formation, a common method for conjugating a POI ligand (warhead) and an E3 ligase ligand using this compound.

Materials:

  • This compound

  • POI ligand with a free amine group (Warhead-NH2)

  • E3 ligase ligand with a free amine group (E3 Ligase-NH2)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents like HATU

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) for deprotection if Boc-protected amines are used

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

Step 1: Activation of the Carboxylic Acid Group of the PEG Linker

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add N-Hydroxysuccinimide (NHS, 1.1 equivalents) and N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester of the PEG linker.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. The resulting solution contains the activated linker (HO-Peg24-CH2CH2coo-NHS).

Step 2: Conjugation to the POI Ligand (Warhead)

  • To the solution containing the activated PEG linker, add the POI ligand with a free amine group (Warhead-NH2, 1 equivalent).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2-3 equivalents) to facilitate the reaction.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the formation of the Warhead-PEG-OH conjugate by LC-MS.

  • Upon completion, purify the product by preparative HPLC.

Step 3: Functionalization of the Terminal Hydroxyl Group

  • The terminal hydroxyl group of the Warhead-PEG-OH conjugate can be activated for the subsequent coupling with the E3 ligase ligand. A common method is to convert it to a better leaving group, for example, by mesylation.

  • Dissolve the purified Warhead-PEG-OH (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C and add triethylamine (B128534) (TEA, 1.5 equivalents) followed by methanesulfonyl chloride (MsCl, 1.2 equivalents).

  • Stir the reaction at 0 °C for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Warhead-PEG-OMs.

Step 4: Conjugation to the E3 Ligase Ligand

  • Dissolve the E3 ligase ligand with a free amine group (E3 Ligase-NH2, 1.2 equivalents) in anhydrous DMF.

  • Add a base such as potassium carbonate (K2CO3, 3 equivalents) to the solution.

  • Add the Warhead-PEG-OMs (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature or elevated temperature (e.g., 50-60 °C) until the reaction is complete, monitoring by LC-MS.

  • Purify the final PROTAC conjugate by preparative HPLC.

Quality Control: Analytical Methods

To ensure the purity and structural integrity of the synthesized conjugates, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound and intermediate products.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the linker and the final PROTAC.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the mechanism of action of the resulting PROTAC, the following diagrams are provided.

G cluster_synthesis PROTAC Synthesis Workflow cluster_purification Purification & Analysis Linker This compound ActivatedLinker HO-Peg24-CH2CH2coo-NHS Linker->ActivatedLinker NHS/DCC Intermediate1 Warhead-PEG-OH ActivatedLinker->Intermediate1 + Warhead-NH2 Warhead Warhead-NH2 (POI Ligand) ActivatedIntermediate Warhead-PEG-OMs Intermediate1->ActivatedIntermediate MsCl/TEA PROTAC Final PROTAC (Warhead-PEG-E3 Ligase) ActivatedIntermediate->PROTAC + E3 Ligase-NH2 E3Ligase E3 Ligase-NH2 Purification Preparative HPLC PROTAC->Purification Analysis LC-MS, NMR Purification->Analysis

Caption: A simplified workflow for the synthesis of a PROTAC molecule using this compound.

G cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC (Warhead-Linker-E3 Ligase Ligand) TernaryComplex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of POI TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: The signaling pathway illustrating the mechanism of action for a PROTAC.

References

An In-depth Technical Guide on the Safety and Handling of HO-PEG24-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

HO-PEG24-CH2CH2COOH is a linear, heterobifunctional Polyethylene (B3416737) Glycol (PEG) derivative.[1][2] These molecules are central to bioconjugation, drug delivery systems, and nanotechnology due to their biocompatibility, solubility, and functional handles for further chemical modification.[3][4][5][6] This document provides a comprehensive overview of the best practices for the safe handling, storage, and disposal of this compound, drawing from data on similar PEG-carboxylic acid compounds. The primary hazards are related to the hygroscopic nature of PEGs and the potential for mild irritation associated with carboxylic acids. Adherence to standard laboratory safety protocols is essential.

Chemical and Physical Properties

While specific experimental data for this compound is unavailable, the expected properties can be inferred from similar PEG derivatives.[7] PEGs are generally considered to have low toxicity.[8][9][10]

PropertyExpected Value / CharacteristicRationale / Citation
Chemical Name α-hydroxyl-ω-propionic acid polyethylene glycolBased on chemical structure
Synonyms Hydroxy-PEG24-propionic acid, OH-PEG24-COOHCommon nomenclature for heterobifunctional PEGs.[1][2]
CAS Number Not available (Specific derivative)The parent polymer, Polyethylene Glycol, has a CAS No. of 25322-68-3.[7]
Molecular Weight Approx. 1135 g/mol (24 * 44.05) + 18.02 + 73.07
Physical State White to off-white solid (powder or waxy) or viscous liquidTypical for PEGs of this molecular weight.[11]
Solubility Highly soluble in water and many organic solventsA key property of PEG polymers.[6]
Hygroscopicity Hygroscopic (readily absorbs moisture from the air)Common characteristic of PEGs.[12][13]
Stability Stable under normal conditions. Sensitive to light and oxidation.PEGs should be stored under an inert atmosphere and protected from light.[11][14]
Reactivity The hydroxyl (-OH) and carboxyl (-COOH) groups are reactive functional handles.[1]Incompatible with strong oxidizing agents, strong acids, and strong bases.[7][15]

Hazard Identification and Toxicology Summary

Based on available data for PEG and its derivatives, this compound is classified as a non-hazardous substance.[7]

Hazard TypeDescriptionCitation
Acute Toxicity (Oral) Extremely low. The acute oral LD50 of similar PEG compounds is >25 g/kg in mice.[16]
Skin Irritation Unlikely to cause irritation on intact skin.[10]
Eye Irritation May cause mild, transient irritation. Fine dust may be irritating.[7][10]
Inhalation Not considered a primary route of exposure under normal use. Inhalation of dust from a powdered form should be avoided.[7]
Sensitization The sensitizing potential on healthy skin is considered negligible.[10]
Chronic Toxicity No evidence of systemic toxicity, carcinogenicity, or reproductive toxicity has been found for similar PEG compounds used in cosmetics and pharmaceuticals.[10][16]

Note: While PEGs are generally safe, cases of nephrotoxicity have been observed in burn patients treated with PEG-based creams where the substance could be absorbed through damaged skin.[10][16] This is not a relevant exposure route in a controlled laboratory setting with intact skin.

Experimental Protocols and Handling Procedures

Personal Protective Equipment (PPE)

Standard laboratory PPE is required at all times when handling this compound to minimize exposure.[17][18]

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[7][11]

  • Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after.[7][18]

  • Body Protection: A standard laboratory coat should be worn.[18]

  • Respiratory Protection: Not required under normal use conditions with adequate ventilation. If handling large quantities of fine powder that may become airborne, use a NIOSH-approved particle filter respirator.[11][15]

Handling

Due to its hygroscopic nature, special care must be taken to minimize exposure to atmospheric moisture.[12]

  • Work Area: Handle in a well-ventilated area, preferably in a chemical fume hood.[15]

  • Dispensing: When taken from storage, allow the container to warm to room temperature before opening to prevent condensation.[14] Weigh and dispense the material quickly to limit air exposure.[12]

  • Spills: For solid spills, sweep up and shovel into suitable, closed containers for disposal. Avoid generating dust.[7][15]

  • Hygiene: Wash hands thoroughly after handling.[17][18] Do not eat, drink, or smoke in the laboratory.[17]

Storage

Proper storage is critical to maintain the integrity and reactivity of the compound.[14][19]

  • Container: Keep the container tightly closed in a cool, dry place.[7]

  • Atmosphere: For long-term storage, store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and moisture absorption.[14]

  • Temperature: Store at low temperatures (≤ -15°C is recommended for many heterobifunctional PEGs).[14][20]

  • Light: Protect from light.[14]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[11][15]

Visualizations

General Workflow for Handling a Hygroscopic Reagent

The following diagram illustrates a standard workflow for handling a moisture-sensitive, hygroscopic compound like this compound in a research setting.

G Figure 1: Safe Handling Workflow for Hygroscopic Reagents cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE (Goggles, Lab Coat, Gloves) B Prepare Dry Workspace (Fume Hood) A->B C Gather Materials (Spatula, Weigh Paper, etc.) B->C D Equilibrate Reagent Container to Room Temp C->D E Work Under Inert Gas (if highly sensitive) D->E F Quickly Weigh and Dispense Reagent D->F G Tightly Reseal Container F->G H Backfill with Inert Gas (for long-term storage) G->H I Clean Workspace and any Contaminated Equipment H->I J Dispose of Waste in Designated Containers I->J K Remove PPE and Wash Hands Thoroughly J->K

Figure 1: Safe Handling Workflow for Hygroscopic Reagents
Logical Relationship in Bioconjugation

This diagram shows the role of this compound as a heterobifunctional linker, connecting a biomolecule to another molecule or surface.

G Figure 2: Role as a Heterobifunctional Linker reagent This compound Hydroxyl Group (-OH) Carboxyl Group (-COOH) activation2 Activation/ Coupling Chemistry reagent:f0->activation2 biomolecule Biomolecule (e.g., Protein, Peptide) activation1 Activation/ Coupling Chemistry biomolecule->activation1 target Target Molecule or Surface activation1->reagent:f1 Forms Amide Bond activation2->target Forms Ester/Ether Bond

Figure 2: Role as a Heterobifunctional Linker

References

Applications of Hydroxyl-Terminated PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of hydroxyl-terminated polyethylene (B3416737) glycol (PEG) linkers. PEGylation, the process of covalently attaching PEG chains to molecules, is a widely adopted strategy in the biopharmaceutical industry to improve the therapeutic efficacy of proteins, peptides, and small molecule drugs. Hydroxyl-terminated PEGs, often in the form of α-hydroxyl, ω-hydroxyl PEG (HO-PEG-OH), serve as versatile starting materials for these modifications. This guide will delve into their core applications in drug delivery, bioconjugation, and surface modification, providing quantitative data, detailed experimental protocols, and visual workflows to support researchers in their drug development endeavors.

Core Applications of Hydroxyl-Terminated PEG Linkers

The unique properties of PEG, including its hydrophilicity, biocompatibility, and non-immunogenicity, make it an ideal candidate for modifying therapeutic molecules.[1][2] The terminal hydroxyl groups of these linkers, while relatively inert, can be activated to react with various functional groups on biomolecules, enabling a wide range of applications.[3]

Drug Delivery and Bioconjugation

PEGylation is a cornerstone of modern drug delivery, significantly enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][4] By increasing the hydrodynamic radius of a drug, PEGylation reduces its renal clearance, thereby prolonging its circulation half-life. It can also shield the drug from enzymatic degradation and reduce its immunogenicity.

A particularly important application is in the development of Antibody-Drug Conjugates (ADCs). In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. PEG linkers are incorporated to improve the solubility and stability of the ADC, and to modulate its pharmacokinetic profile.

The length of the PEG linker is a critical parameter that must be optimized for each specific application. Longer PEG chains generally lead to longer plasma half-lives but can sometimes be accompanied by a decrease in in vitro cytotoxicity.

Surface Modification

Hydroxyl-terminated PEGs are extensively used to modify the surfaces of materials to enhance their biocompatibility and reduce non-specific protein adsorption. This is crucial for medical devices, implants, and nanoparticles used in drug delivery. Silane-functionalized PEGs can be used to covalently attach PEG chains to silica-based surfaces, creating a hydrophilic and protein-repellent coating.

Hydrogel Formation

PEG-based hydrogels are three-dimensional networks of cross-linked PEG chains that can absorb large amounts of water. They are widely used in tissue engineering, regenerative medicine, and as matrices for controlled drug release. Hydroxyl-terminated PEGs can be functionalized with reactive groups, such as acrylates or vinyl sulfones, which can then be cross-linked to form hydrogels.

Quantitative Data on the Impact of PEGylation

The following tables summarize quantitative data on the effects of PEGylation, particularly focusing on the influence of PEG linker length in the context of Antibody-Drug Conjugates (ADCs).

Table 1: Effect of PEG Linker Length on ADC Clearance and In Vitro Cytotoxicity

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedIn Vitro Cytotoxicity (IC50, ng/mL)Reference
No PEG~8.51.01.5
PEG2~6.00.72.1
PEG4~4.50.53.5
PEG8~3.00.358.0
PEG12~2.50.2912.5
PEG24~2.00.2425.0

Data is synthesized from studies using different antibody-payload combinations and experimental models and should be considered as illustrative of general trends.

Table 2: Qualitative Comparison of Different PEG Linker Length Categories

FeatureShort PEG Linkers (e.g., PEG2-PEG4)Medium PEG Linkers (e.g., PEG8-PEG12)Long PEG Linkers (e.g., PEG24 and longer)
Solubility Enhancement ModerateGoodExcellent
Pharmacokinetics (Half-life) Modest increaseSignificant increaseSubstantial increase
In Vitro Potency Generally higherMay see some reductionOften reduced
In Vivo Efficacy Payload-dependentOften optimal balanceCan be very effective, especially for hydrophobic payloads
Potential for Aggregation Higher risk with hydrophobic drugsReduced riskLowest risk

Experimental Protocols

This section provides detailed methodologies for key experiments involving hydroxyl-terminated PEG linkers.

Activation of Hydroxyl-Terminated PEG with N,N'-Disuccinimidyl Carbonate (DSC)

This protocol describes the activation of a terminal hydroxyl group of PEG to create a reactive N-hydroxysuccinimide (NHS) carbonate, which can then react with primary amines on proteins.

Materials:

  • Hydroxyl-terminated PEG (HO-PEG-OH or mPEG-OH)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Pyridine (B92270)

  • Ice-cold diethyl ether

  • Round bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • In a clean, dry round bottom flask, dissolve the hydroxyl-terminated PEG in a mixture of anhydrous DCM and anhydrous DMF under an inert atmosphere.

  • Add DSC and pyridine to the PEG solution. A typical molar ratio is 1:1.5:1.5 (PEG-OH:DSC:Pyridine).

  • Allow the reaction to stir at room temperature for 24 hours.

  • Monitor the reaction progress using an appropriate analytical method (e.g., NMR, MS).

  • After 24 hours, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Precipitate the activated PEG by adding the concentrated solution dropwise to a beaker of ice-cold diethyl ether with vigorous stirring.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the activated PEG under vacuum.

PEGylation of a Model Protein (e.g., Bovine Serum Albumin - BSA)

This protocol outlines the conjugation of an activated PEG-NHS ester to a protein.

Materials:

  • Activated PEG-NHS ester

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Reaction tubes

  • Shaker/rocker

Procedure:

  • Dissolve the BSA in PBS to a final concentration of 1-10 mg/mL.

  • Dissolve the freshly prepared activated PEG-NHS ester in a small amount of anhydrous DMF or DMSO before adding it to the protein solution.

  • Add the activated PEG to the protein solution at a desired molar ratio (e.g., 10:1, 20:1, 50:1 PEG:protein). The optimal ratio should be determined empirically.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle shaking.

  • Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM to consume any unreacted PEG-NHS ester.

  • Incubate for an additional 30 minutes.

Purification and Characterization of PEGylated Proteins

Purification is essential to remove unreacted PEG, unconjugated protein, and byproducts.

Purification Methods:

  • Size Exclusion Chromatography (SEC): This is a primary method for separating PEGylated proteins based on their increased hydrodynamic radius. It is effective at removing unreacted PEG and smaller molecules.

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEGylation can mask the surface charges of a protein, IEX can be used to separate different PEGylated species (e.g., mono-, di-, multi-PEGylated) and positional isomers.

  • Hydrophobic Interaction Chromatography (HIC): This method separates molecules based on hydrophobicity. It can be a useful supplementary technique to IEX.

  • Reverse Phase Chromatography (RP-HPLC): Often used for analytical characterization and can also be applied for purification, especially for smaller proteins and peptides.

Characterization Methods:

  • SDS-PAGE: A common technique to visualize the increase in apparent molecular weight of the protein after PEGylation. A shift to a higher molecular weight band indicates successful conjugation.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the precise molecular weight of the PEGylated protein, allowing for the determination of the number of PEG chains attached.

  • HPLC (SEC, IEX, RP-HPLC): Used to assess the purity and heterogeneity of the PEGylated product.

  • NMR Spectroscopy: Can be used to quantify the amount of PEG conjugated to a biomolecule in biological fluids.

Visualizing Workflows and Concepts with Graphviz

The following diagrams, generated using the DOT language, illustrate key processes and concepts related to the application of hydroxyl-terminated PEG linkers.

Activation_and_Conjugation_Workflow Workflow for Activation of Hydroxyl-Terminated PEG and Protein Conjugation cluster_activation Activation of HO-PEG cluster_conjugation Protein Conjugation cluster_purification Purification and Analysis start_peg Hydroxyl-Terminated PEG (HO-PEG-OH) activation Activation Reaction (e.g., with DSC or Tresyl Chloride) start_peg->activation Add activating agent and catalyst activated_peg Activated PEG (e.g., PEG-NHS) activation->activated_peg conjugation PEGylation Reaction (Nucleophilic attack) activated_peg->conjugation Add activated PEG to protein solution protein Target Protein (with primary amines) protein->conjugation quench Quenching (e.g., with Tris buffer) conjugation->quench peg_protein PEGylated Protein (Crude mixture) quench->peg_protein purification Purification (e.g., SEC, IEX) peg_protein->purification final_product Purified PEGylated Protein purification->final_product Separation of conjugate analysis Characterization (SDS-PAGE, MS, HPLC) final_product->analysis Quality control

Caption: Workflow for PEG activation and protein conjugation.

Surface_Modification_Workflow Workflow for Surface Modification of Silica (B1680970) Nanoparticles with HO-PEG cluster_synthesis Synthesis of Silane-PEG cluster_grafting Grafting to Silica Surface cluster_characterization Characterization ho_peg Hydroxyl-Terminated PEG (HO-PEG-OH) silane_peg Silane-PEG ho_peg->silane_peg silane Silane Coupling Agent (e.g., APTES) silane->silane_peg Reaction grafting Grafting Reaction (in ethanol/water) silane_peg->grafting Addition of Silane-PEG silica_np Silica Nanoparticles (with surface -OH groups) silica_np->grafting peg_silica_np PEG-Modified Silica NP grafting->peg_silica_np analysis Analysis (FTIR, TGA, DLS) peg_silica_np->analysis Verification of modification

Caption: Surface modification of silica nanoparticles.

Pharmacokinetic_Enhancement Conceptual Diagram of Pharmacokinetic Enhancement by PEGylation cluster_unmodified Unmodified Drug cluster_pegylated PEGylated Drug drug Therapeutic Drug renal_clearance Rapid Renal Clearance drug->renal_clearance Small size enzymatic_degradation Enzymatic Degradation drug->enzymatic_degradation Susceptible immunogenicity Immune System Recognition drug->immunogenicity Recognized as foreign peg_drug PEGylated Drug prolonged_circulation Prolonged Circulation (Increased Half-Life) peg_drug->prolonged_circulation reduced_clearance Reduced Renal Clearance prolonged_circulation->reduced_clearance Increased size shielding Steric Shielding prolonged_circulation->shielding PEG chain masks drug reduced_immunogenicity Reduced Immunogenicity shielding->reduced_immunogenicity

References

Methodological & Application

Application Notes and Protocols for Bioconjugation of HO-PEG24-CH2CH2cooh

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the bioconjugation of HO-PEG24-CH2CH2cooh, a heterobifunctional PEG linker containing a terminal hydroxyl group and a carboxylic acid. This linker is valuable in bioconjugation, allowing for the covalent attachment of polyethylene (B3416737) glycol (PEG) to biomolecules such as proteins, peptides, or antibodies. The process, known as PEGylation, can enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and in vivo half-life, while potentially reducing their immunogenicity.[1]

The protocol described herein focuses on the common and robust method of activating the terminal carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an NHS-ester.[2][3] This activated PEG linker then readily reacts with primary amine groups (e.g., the ε-amino group of lysine (B10760008) residues) on the target biomolecule to form a stable amide bond.[2][4]

Principle of the Reaction

The bioconjugation of this compound to an amine-containing biomolecule is a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid group on the PEG linker is reacted with EDC and NHS. EDC activates the carboxyl group, which then reacts with NHS to form a more stable, amine-reactive NHS ester. This reaction is typically performed in a slightly acidic to neutral pH to optimize the activation and stability of the NHS ester.

  • Conjugation to the Biomolecule: The NHS-activated PEG linker is then introduced to the biomolecule containing primary amines. The amine groups nucleophilically attack the NHS ester, resulting in the formation of a stable amide bond and the release of NHS. This step is performed in a slightly basic buffer to ensure the primary amines on the biomolecule are deprotonated and thus reactive.

Data Summary

The following table summarizes key quantitative parameters for the bioconjugation reaction. These values are based on established protocols for NHS-ester mediated crosslinking and may require optimization for specific applications.

ParameterRecommended RangeNotes
Activation pH 5.0 - 6.0Optimizes the activation of the carboxylic acid by EDC and enhances the stability of the resulting NHS ester.
Conjugation pH 7.2 - 8.5Ensures primary amines on the biomolecule are deprotonated and reactive. Higher pH increases the rate of NHS ester hydrolysis.
Reaction Temperature 4°C to Room Temperature (25°C)Lower temperatures can be used to slow down the hydrolysis of the NHS ester and provide better control over the reaction.
Reaction Time (Activation) 15 - 30 minutesSufficient time for the formation of the NHS ester.
Reaction Time (Conjugation) 30 minutes - 4 hoursThe duration depends on the reactivity of the biomolecule and the desired degree of PEGylation.
Molar Ratio (PEG:Biomolecule) 5:1 to 20:1This should be optimized to achieve the desired degree of labeling. A higher ratio will favor a higher degree of PEGylation.
Biomolecule Concentration 1 - 10 mg/mLHigher concentrations can improve conjugation efficiency.

Experimental Protocols

Materials and Reagents
  • This compound

  • Target biomolecule (e.g., protein, antibody) containing primary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 20 mM Phosphate Buffered Saline (PBS), pH 7.4; or 50 mM Borate Buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5-8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography column)

  • Dialysis or ultrafiltration devices

Note: Avoid buffers containing primary amines, such as Tris or glycine, during the conjugation step as they will compete with the target biomolecule for reaction with the NHS-activated PEG.

Protocol for Bioconjugation

This protocol is a general guideline and may require optimization for your specific biomolecule and application.

Step 1: Preparation of Reagents

  • Equilibrate all reagents to room temperature before use.

  • Prepare the Activation Buffer, Conjugation Buffer, and Quenching Buffer.

  • Prepare a stock solution of the target biomolecule in the Conjugation Buffer at a concentration of 2-10 mg/mL.

  • Immediately before use, prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO. For example, prepare 10 mg/mL solutions.

Step 2: Activation of this compound

  • Dissolve this compound in the Activation Buffer. The final concentration will depend on the desired molar excess relative to the biomolecule.

  • Add EDC and NHS from their stock solutions to the PEG solution. A common molar ratio is a 1.5 to 2-fold molar excess of EDC and NHS over the PEG linker.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

Step 3: Conjugation to the Biomolecule

  • Immediately add the freshly prepared NHS-activated PEG solution to the biomolecule solution.

  • Adjust the pH of the reaction mixture to 7.2-8.5 using the Conjugation Buffer if necessary.

  • Incubate the reaction for 30 minutes to 4 hours at room temperature or at 4°C overnight. The optimal time should be determined experimentally. Gentle mixing during incubation is recommended.

Step 4: Quenching the Reaction

  • To stop the conjugation reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

  • Incubate for an additional 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS-activated PEG.

Step 5: Purification of the PEGylated Biomolecule

  • The PEGylated conjugate needs to be purified from excess PEG linker, unreacted biomolecule, and reaction byproducts.

  • Size Exclusion Chromatography (SEC): This is a common and effective method for separating the larger PEGylated biomolecule from the smaller, unreacted PEG linker and other small molecules.

  • Ion Exchange Chromatography (IEX): This technique can be used to separate PEGylated proteins from un-PEGylated proteins, as the attachment of PEG can alter the surface charge of the biomolecule.

  • Dialysis or Ultrafiltration: These methods can also be used to remove small molecule impurities.

Step 6: Characterization

  • The purified PEGylated biomolecule should be characterized to determine the degree of PEGylation and confirm its integrity and activity.

  • Techniques such as SDS-PAGE, mass spectrometry, and functional assays can be employed for characterization.

Visualizations

Bioconjugation_Workflow cluster_activation Step 1: Activation of PEG Linker cluster_conjugation Step 2: Conjugation to Biomolecule cluster_purification Step 3: Purification PEG This compound Activated_PEG NHS-activated PEG PEG->Activated_PEG 15-30 min Room Temp EDC_NHS EDC + NHS in Activation Buffer (pH 5-6) EDC_NHS->Activated_PEG Conjugate PEGylated Biomolecule Activated_PEG->Conjugate 30 min - 4 hr Conjugation Buffer (pH 7.2-8.5) Biomolecule Amine-containing Biomolecule Biomolecule->Conjugate Crude_Mixture Crude Reaction Mixture Purification SEC or IEX Chromatography Crude_Mixture->Purification Purified_Conjugate Purified PEGylated Biomolecule Purification->Purified_Conjugate Signaling_Pathway Carboxylic_Acid PEG-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester PEG-NHS Ester O_Acylisourea->NHS_Ester + NHS NHS NHS->NHS_Ester Amide_Bond PEG-CO-NH-Biomolecule (Stable Amide Bond) NHS_Ester->Amide_Bond + Primary_Amine Biomolecule-NH2 Primary_Amine->Amide_Bond Released_NHS Released NHS Amide_Bond->Released_NHS releases

References

Application Notes and Protocols for Developing Antibody-Drug Conjugates with HO-Peg24-CH2CH2cooh

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of the heterobifunctional linker, HO-Peg24-CH2CH2cooh, in the development of antibody-drug conjugates (ADCs). This discrete polyethylene (B3416737) glycol (PEG) linker offers a defined length to modulate the physicochemical properties of ADCs, aiming to enhance their therapeutic index.

Introduction to this compound in ADC Development

Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting these two components is a critical determinant of the ADC's stability, pharmacokinetics, efficacy, and safety profile.

This compound is a hydrophilic, discrete PEG linker with a terminal hydroxyl group and a carboxylic acid group. The PEG24 moiety enhances the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads and improve the overall solubility of the conjugate.[1][2] The defined length of the PEG chain allows for precise control over the spacing between the antibody and the payload, which can influence steric hindrance and target accessibility.[1] Improved pharmacokinetics, such as a longer circulation half-life, are often observed with PEGylated ADCs due to the formation of a hydration shell that reduces non-specific clearance.[2][]

Data Presentation: Comparative Performance of PEGylated ADCs

The inclusion and length of a PEG linker significantly impact the pharmacokinetic and cytotoxic properties of an ADC. The following tables summarize quantitative data from preclinical studies, comparing ADCs with varying PEG linker lengths.

Table 1: Impact of PEG Linker Length on ADC Clearance in Rats

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24~5

Data adapted from studies demonstrating that ADC exposure increases with PEG linker size up to PEG8, at which point a plateau is reached.

Table 2: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance (DAR 8)

Linker ArchitectureClearance (mL/day/kg)
Linear (L-PEG24)High
Pendant (P-(PEG12)2)Low

This data suggests that a branched or pendant PEG configuration can more effectively shield the hydrophobic payload, leading to improved pharmacokinetics, especially for highly loaded ADCs.

Table 3: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC

Cell LineLinkerIC50 (ng/mL)
Karpas-299No PEG~10
Karpas-299PEG2~10
Karpas-299PEG4~10
Karpas-299PEG8~10
Karpas-299PEG12~10
Karpas-299PEG24~10

In this particular study, the inclusion of PEG linkers of varying lengths had no significant effect on the in vitro potency of the conjugates on CD30+ lymphoma cell lines. It is important to note that the impact of the PEG linker on in vitro potency can be dependent on the specific targeting moiety, payload, and overall ADC design.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of ADCs utilizing the this compound linker.

Protocol 1: Activation of this compound via EDC/NHS Chemistry

This protocol describes the activation of the terminal carboxylic acid of the linker to an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

Procedure:

  • Equilibrate all reagents to room temperature before use.

  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer to a final concentration of 10 mg/mL each. These solutions should be prepared fresh.

  • Add the EDC solution to the this compound solution at a 2-5 fold molar excess.

  • Immediately add the NHS (or Sulfo-NHS) solution to the mixture, also at a 2-5 fold molar excess over the linker.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • The resulting activated linker (NHS-Peg24-CH2CH2-OH) is now ready for conjugation to the antibody. It is highly recommended to use the activated linker immediately due to the hydrolytic instability of the NHS ester.

Protocol 2: Conjugation of Activated Linker-Payload to Antibody Lysine (B10760008) Residues

This protocol outlines the conjugation of a pre-formed, activated linker-payload construct to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.2-7.5, free of primary amines)

  • Activated Linker-Payload (from Protocol 1, where the hydroxyl group has been pre-conjugated to a payload)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification system: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)

Procedure:

  • Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer.

  • Add the freshly prepared activated linker-payload solution to the antibody solution. The molar ratio of linker-payload to antibody should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR), typically starting with a 5-20 fold molar excess.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purify the ADC from unreacted linker-payload and other small molecules using SEC or TFF.

  • Characterize the purified ADC for DAR, purity, and aggregation.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes a method to evaluate the potency of the newly synthesized ADC on a target cancer cell line.

Materials:

  • Target cancer cell line expressing the antigen of interest

  • Complete cell culture medium

  • ADC and unconjugated antibody (as a control)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)

  • 96-well cell culture plates

Procedure:

  • Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and the unconjugated antibody in complete cell culture medium.

  • Remove the medium from the cells and add the diluted ADC or control antibody solutions. Include untreated wells as a negative control.

  • Incubate the plate for a period determined by the cell doubling time and payload mechanism of action (typically 72-120 hours).

  • At the end of the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by plotting the cell viability against the logarithm of the ADC concentration and fitting the data to a four-parameter logistic curve.

Visualizations

Experimental Workflow for ADC Synthesis and Characterization

ADC_Synthesis_Workflow cluster_activation Linker Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization Linker This compound EDC_NHS EDC / NHS Linker->EDC_NHS Activated_Linker Activated Linker (NHS-ester) EDC_NHS->Activated_Linker Linker_Payload Activated Linker-Payload Activated_Linker->Linker_Payload Antibody Monoclonal Antibody ADC_Crude Crude ADC Antibody->ADC_Crude Payload Cytotoxic Payload Payload->Linker_Payload Linker_Payload->ADC_Crude Purification Purification (SEC / TFF) ADC_Crude->Purification Pure_ADC Purified ADC Purification->Pure_ADC Characterization Characterization (DAR, Purity, Aggregation) Pure_ADC->Characterization

Caption: Workflow for ADC synthesis using this compound.

ADC Mechanism of Action and Signaling Pathway (Tubulin Inhibitor Payload)

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage/ Antibody Degradation Tubulin Tubulin Dimer Payload_Release->Tubulin Inhibition of Polymerization Microtubule Microtubule Tubulin->Microtubule Mitotic_Arrest G2/M Phase Mitotic Arrest Microtubule->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Activation of Caspase Cascade

References

Application Notes and Protocols for HO-Peg24-CH2CH2cooh in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of HO-Peg24-CH2CH2cooh, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, in the development of targeted drug delivery systems. The primary applications covered are its use as a linker in Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation and as a surface modification agent for nanoparticles to enhance their therapeutic efficacy.

Application in PROTACs for Targeted Protein Degradation

This compound serves as a flexible linker to connect a target protein-binding ligand (warhead) and an E3 ubiquitin ligase-binding ligand (anchor) in a PROTAC molecule. The PEG chain enhances the solubility and cell permeability of the PROTAC, while the terminal hydroxyl (-OH) and carboxylic acid (-COOH) groups provide versatile handles for conjugation.[1][2] The length of the PEG linker is a critical parameter that influences the formation of a stable ternary complex between the target protein and the E3 ligase, ultimately affecting the efficiency of protein degradation.[3][4][5][6]

Quantitative Data: Impact of PEG Linker Length on PROTAC Efficacy

The optimal linker length is target-dependent and often determined empirically. The following table summarizes representative data from literature on the effect of PEG linker length on the degradation efficiency of different target proteins.

Target ProteinE3 Ligase LigandPROTAC Linker Length (Number of Atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα)VHL Ligand12>1000~20[5]
Estrogen Receptor α (ERα)VHL Ligand16~100~80[5]
Estrogen Receptor α (ERα)VHL Ligand19~500~60[5]
TBK1VHL Ligand< 12No DegradationN/A[1]
TBK1VHL Ligand21396[1]
TBK1VHL Ligand2929276[1]
BRD4VHL LigandPEG422>95Fictionalized Data
BRD4VHL LigandPEG88>98Fictionalized Data
BRD4VHL LigandPEG1215>95Fictionalized Data

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation. The data for BRD4 is fictionalized to illustrate the trend.

Experimental Protocol: Synthesis of a Heterobifunctional PROTAC using this compound

This protocol describes a general method for synthesizing a PROTAC by sequentially coupling the target protein ligand and the E3 ligase ligand to the this compound linker.

Materials:

  • This compound

  • Target protein ligand with a reactive functional group (e.g., amine)

  • E3 ligase ligand with a reactive functional group (e.g., amine or alcohol)

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Bases (e.g., DIPEA, TEA)

  • Protecting group for the hydroxyl or carboxylic acid functionality if necessary

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica (B1680970) gel for chromatography, HPLC system)

Procedure:

  • Protection of one functional group (if necessary):

    • If both the warhead and anchor are to be coupled via amide bond formation, one of the functional groups on the PEG linker (either -OH or -COOH) needs to be protected. For instance, the carboxylic acid can be protected as a t-butyl ester.

  • First Coupling Reaction (Amide Bond Formation):

    • Dissolve the this compound (or its protected form) (1 eq) in anhydrous DMF.

    • Add the coupling reagents (e.g., HATU (1.2 eq) and HOBt (1.2 eq)) and a base (e.g., DIPEA (3 eq)).

    • Add the target protein ligand (with an amine group) (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

  • Deprotection (if necessary):

    • If a protecting group was used, deprotect the second functional group on the PEG linker. For example, a t-butyl ester can be removed using trifluoroacetic acid (TFA) in DCM.

  • Second Coupling Reaction:

    • Activate the remaining functional group on the PEG-warhead conjugate. If it's a carboxylic acid, use the same coupling procedure as in step 2. If it's a hydroxyl group, it can be activated (e.g., by conversion to a mesylate) for reaction with an amine on the E3 ligase ligand.

    • Add the E3 ligase ligand (1.1 eq) and stir at room temperature until the reaction is complete (monitored by LC-MS).

    • Work up and purify the final PROTAC molecule using similar methods as in step 2, followed by preparative HPLC for high purity.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using LC-MS, ¹H NMR, and ¹³C NMR spectroscopy.

Visualization: PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC (Warhead-Linker-Anchor) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Poly-ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation

Caption: PROTAC-mediated targeted protein degradation pathway.

Application in Nanoparticle-Based Targeted Drug Delivery

This compound can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles) to create "stealth" drug delivery systems.[7][8][9] The hydrophilic PEG layer reduces opsonization and clearance by the mononuclear phagocyte system (MPS), thereby prolonging circulation time.[7][8] The terminal carboxylic acid group allows for the conjugation of targeting ligands (e.g., antibodies, peptides, aptamers) to direct the nanoparticles to specific cells or tissues.

Quantitative Data: Characterization of PEGylated Nanoparticles

The following table presents typical characterization data for nanoparticles before and after functionalization with a carboxy-PEG linker.

ParameterUnmodified NanoparticlesPEGylated NanoparticlesTechniqueReference
Hydrodynamic Diameter (nm)100 ± 5130 ± 7Dynamic Light Scattering (DLS)[10]
Polydispersity Index (PDI)0.150.12Dynamic Light Scattering (DLS)[10]
Zeta Potential (mV)-25 ± 3-15 ± 2Electrophoretic Light Scattering[10]
Drug Encapsulation Efficiency (%)85 ± 482 ± 5UV-Vis SpectroscopyFictionalized Data
In Vitro Drug Release at 24h (%)60 ± 545 ± 4Dialysis MethodFictionalized Data
Experimental Protocol: Functionalization of Nanoparticles with this compound and a Targeting Ligand

This protocol provides a general method for conjugating this compound to a pre-formed nanoparticle and subsequently attaching a targeting ligand.

Materials:

  • Pre-formed nanoparticles (e.g., amine-functionalized polymeric nanoparticles)

  • This compound

  • Targeting ligand with a reactive amine group (e.g., antibody, peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation buffer (e.g., MES buffer, pH 6.0)

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., hydroxylamine)

  • Purification system (e.g., size exclusion chromatography, centrifugation)

Procedure:

  • Activation of the Carboxylic Acid on the PEG Linker:

    • Dissolve this compound in activation buffer.

    • Add EDC (5-fold molar excess) and NHS (10-fold molar excess) to the PEG solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester activated PEG.

  • Conjugation of Activated PEG to Nanoparticles:

    • Add the NHS-activated this compound solution to the amine-functionalized nanoparticle dispersion in conjugation buffer.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

    • Quench the reaction by adding a quenching solution to remove unreacted NHS-esters.

  • Purification of PEGylated Nanoparticles:

    • Remove excess PEG linker and coupling reagents by centrifugation and resuspension in fresh buffer, or by using size exclusion chromatography.

  • Activation of the Terminal Carboxylic Acid on the Nanoparticle Surface:

    • Resuspend the PEGylated nanoparticles in activation buffer.

    • Add EDC and NHS to activate the terminal carboxyl groups of the conjugated PEG linkers.

  • Conjugation of the Targeting Ligand:

    • Add the amine-containing targeting ligand to the activated nanoparticle suspension in conjugation buffer.

    • Incubate for 2-4 hours at room temperature.

  • Purification and Characterization of Targeted Nanoparticles:

    • Purify the final targeted nanoparticles using appropriate methods to remove unconjugated ligands and reagents.

    • Characterize the nanoparticles for size, zeta potential, ligand conjugation efficiency (e.g., via a protein assay like BCA or by fluorescence if the ligand is labeled), drug loading, and in vitro release profile.

Visualization: Workflow for Nanoparticle Functionalization

Nanoparticle_Functionalization cluster_pegylation PEGylation cluster_targeting Targeting Ligand Conjugation NP Amine-Functionalized Nanoparticle PEGylatedNP PEGylated Nanoparticle (-COOH terminated) NP->PEGylatedNP PEG This compound ActivatedPEG NHS-activated PEG PEG->ActivatedPEG EDC/NHS ActivatedPEG->PEGylatedNP Conjugation ActivatedPEGNP Activated PEGylated NP (-NHS ester) PEGylatedNP->ActivatedPEGNP EDC/NHS Purification1 Purification PEGylatedNP->Purification1 TargetedNP Targeted Nanoparticle ActivatedPEGNP->TargetedNP Conjugation TargetingLigand Targeting Ligand (e.g., Antibody) TargetingLigand->TargetedNP Purification2 Purification TargetedNP->Purification2

References

Application Notes: Amine Conjugation via EDC/NHS Coupling with HO-Peg24-CH2CH2cooh

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Covalent attachment of Polyethylene Glycol (PEG) chains, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, peptides, and small molecule drugs.[1][2] PEGylation can improve solubility, increase systemic circulation time, and reduce immunogenicity. The EDC/NHS coupling reaction is one of the most common and efficient methods for forming a stable amide bond between a carboxyl group and a primary amine.[3][4]

This protocol details the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to conjugate an amine-containing molecule (e.g., protein, peptide, or small molecule) to the carboxyl terminus of HO-Peg24-CH2CH2cooh. This specific PEG linker is a monodisperse compound with a defined molecular weight of 1147.34 g/mol , featuring a terminal hydroxyl group and a propanoic acid group, making it a versatile tool in drug development and biotechnology.[5]

Principle of Reaction

The conjugation is a two-step process:

  • Activation: EDC activates the carboxyl group of the PEG linker to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.

  • Stabilization and Coupling: NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable ester is then readily displaced by a nucleophilic attack from a primary amine on the target molecule, forming a covalent and stable amide bond. The inclusion of NHS increases the efficiency of the coupling reaction.

Experimental Protocols

Materials and Reagents
  • PEG Linker: this compound

  • Amine-Containing Molecule (Molecule-NH2): Protein, peptide, or small molecule with at least one primary amine.

  • Activation Reagents:

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

    • NHS (N-hydroxysuccinimide) or Sulfo-NHS (for improved water solubility)

  • Buffers:

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5–6.0.

    • Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2–8.0.

  • Quenching Solution (Optional): 1 M Hydroxylamine HCl, 1 M Tris, or 1 M Glycine, pH 8.5.

  • Purification: Dialysis membrane (appropriate MWCO), size-exclusion chromatography (SEC) column, or ion-exchange chromatography (IEX) column.

Two-Step Coupling Protocol

This two-step method is preferred for biomolecules that contain both carboxyl and amine groups to minimize self-polymerization.

Step 1: Activation of this compound

  • Preparation: Bring all reagents to room temperature before use. Prepare fresh solutions of EDC and NHS in Activation Buffer immediately prior to use, as EDC is moisture-sensitive and hydrolyzes in aqueous solutions.

  • Dissolution: Dissolve this compound in ice-cold Activation Buffer (0.1 M MES, pH 6.0).

  • Activation: Add EDC and NHS to the PEG solution. A common starting point is a molar excess of EDC and NHS relative to the carboxyl groups of the PEG linker.

  • Incubation: Incubate the reaction mixture for 15–30 minutes at room temperature with gentle stirring.

Step 2: Conjugation to Amine-Containing Molecule

  • pH Adjustment: Immediately following activation, add the activated PEG-COOH solution to the amine-containing molecule, which has been dissolved in Coupling Buffer (1X PBS, pH 7.2-7.5). The reaction with primary amines is most efficient at a pH of 7-8. Alternatively, the pH of the activation mixture can be raised before adding the amine-containing molecule.

  • Reaction: Incubate the conjugation reaction for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quenching (Optional): To stop the reaction and hydrolyze any unreacted NHS esters, add Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.

Purification of the Conjugate

Post-reaction, it is crucial to remove unreacted PEG, EDC/NHS byproducts, and any unconjugated starting material.

  • Dialysis/Buffer Exchange: For large protein conjugates, use a desalting column or dialysis against a suitable buffer (e.g., 1X PBS) to remove small molecule impurities.

  • Chromatography: For higher purity, chromatographic techniques are recommended.

    • Size-Exclusion Chromatography (SEC): Efficiently separates the larger PEG-conjugate from smaller, unreacted molecules.

    • Ion-Exchange Chromatography (IEX): Can separate PEGylated proteins from non-PEGylated forms, as the PEG chains can shield surface charges, altering the molecule's interaction with the IEX resin.

Characterization

Confirm the success of the conjugation and assess the purity of the final product.

  • SDS-PAGE: For protein conjugates, an increase in molecular weight will be visible as a band shift compared to the unconjugated protein.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate molecular weight of the conjugate, confirming the addition of the PEG linker.

  • HPLC (SEC-HPLC, RP-HPLC): Can be used to assess purity and quantify the degree of PEGylation.

Data Presentation: Reaction Parameters

The optimal conditions for EDC/NHS coupling can vary depending on the specific molecules involved. The following tables provide recommended starting parameters for optimization.

Table 1: Recommended Molar Ratios for Reactants

Reactant Molar Ratio (relative to -COOH) Purpose
This compound 1x Substrate with carboxyl group
EDC 2-10x Activates carboxyl groups
NHS/Sulfo-NHS 2-10x Stabilizes the activated intermediate

| Molecule-NH2 | 1-1.5x | Molecule to be conjugated |

Note: A good starting point for a protein conjugation is a molar ratio of Protein:EDC:NHS of approximately 1:10:25, though this should be optimized.

Table 2: Key Reaction Conditions

Parameter Step 1: Activation Step 2: Conjugation Notes
pH 4.5 - 6.0 7.2 - 8.0 Activation is most efficient in acidic conditions; amine coupling is favored at neutral to slightly basic pH.
Temperature Room Temperature 4°C to Room Temperature Lower temperatures can be used to slow hydrolysis and minimize side reactions.
Duration 15 - 30 minutes 2 - 12 hours Reaction time should be optimized for the specific reactants.

| Buffer System | MES (non-amine, non-carboxylate) | PBS or Bicarbonate | Avoid buffers containing primary amines (e.g., Tris, Glycine) during the conjugation step as they will compete. |

Visualizations

// Nodes A [label="PEG-COOH\n(this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="EDC", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="O-Acylisourea Intermediate\n(Unstable)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="NHS", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Amine-Reactive NHS Ester\n(Semi-Stable)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Molecule-NH2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Stable Amide Bond\n(PEG-NH-Molecule)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Urea Byproduct", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; I [label="Hydrolysis", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges A -> C [label="+", headlabel="Step 1:\nActivation", color="#5F6368"]; B -> C [color="#5F6368"]; C -> E [label="+", color="#5F6368"]; D -> E [color="#5F6368"]; E -> G [label="+", headlabel="Step 2:\nCoupling", color="#5F6368"]; F -> G [color="#5F6368"]; C -> A [label="Fast", style=dashed, color="#EA4335"]; I -> C [style=invis]; C -> H [style=dashed, color="#5F6368"]; } dot Caption: EDC/NHS coupling reaction mechanism.

// Nodes prep [label="Prepare Reagents\n(Buffers, PEG, Molecule)", fillcolor="#F1F3F4", fontcolor="#202124"]; activate [label="Activate PEG-COOH\n(Add EDC/NHS in MES Buffer, pH 6.0)", fillcolor="#FBBC05", fontcolor="#202124"]; conjugate [label="Conjugate to Amine\n(Add Molecule-NH2 in PBS, pH 7.4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quench [label="Quench Reaction\n(Optional, add Hydroxylamine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="Purify Conjugate\n(Dialysis / SEC / IEX)", fillcolor="#34A853", fontcolor="#FFFFFF"]; characterize [label="Characterize Product\n(SDS-PAGE, MS, HPLC)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges prep -> activate [label="15-30 min\nRoom Temp"]; activate -> conjugate [label="2-4 hr\nRoom Temp"]; conjugate -> quench [label="15 min\nRoom Temp"]; quench -> purify; conjugate -> purify [style=dashed, label="If not quenching"]; purify -> characterize; } dot Caption: Experimental workflow for PEGylation.

References

Application Notes and Protocols for Conjugating HO-PEG24-CH2CH2COOH to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the covalent conjugation of HO-PEG24-CH2CH2COOH, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, to molecules containing primary amine groups. This process, commonly known as PEGylation, is a widely used bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biomolecules.[1][2]

The carboxylic acid terminus of this compound can be activated to react with primary amines, forming a stable amide bond.[3][4][5] This document outlines the principles, protocols, and characterization methods for achieving efficient and reproducible conjugation.

Principle of the Reaction

The conjugation of a carboxyl group-containing PEG to a primary amine is typically achieved through a two-step process involving the activation of the carboxylic acid using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction proceeds as follows:

  • Activation Step: EDC reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate.

  • NHS Ester Formation: This intermediate is unstable in aqueous solutions and can be stabilized by reacting with NHS to form a more stable, amine-reactive NHS ester.

  • Conjugation Step: The NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.

The addition of NHS or Sulfo-NHS increases the efficiency of the conjugation reaction and allows for a two-step procedure, which can be beneficial for optimizing reaction conditions.

Applications

PEGylation with linkers like this compound has numerous applications in research and drug development, including:

  • Drug Delivery and Nanomedicine: Improving the solubility and stability of hydrophobic drugs.

  • Bioconjugation: Covalently attaching molecules to proteins, antibodies, or other biomolecules.

  • Protein and Peptide Modification: Enhancing the therapeutic properties of protein and peptide drugs by increasing their hydrodynamic size, which can reduce renal clearance and improve in vivo stability.

  • Antibody-Drug Conjugates (ADCs): Used as a linker to attach cytotoxic drugs to antibodies for targeted cancer therapy.

  • Diagnostic Tools: Development of targeted imaging agents and diagnostic probes.

  • PROTACs: this compound can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Quantitative Data Summary

The following tables summarize key quantitative parameters for the conjugation reaction.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeNotes
pH for Activation 4.5 - 7.2The activation reaction with EDC/NHS is most efficient in this pH range.
pH for Conjugation 7.0 - 8.0The reaction of the NHS-activated PEG with primary amines is most efficient at a neutral to slightly basic pH.
Temperature 4 - 25°CThe reaction can be performed at room temperature or on ice to modulate the reaction rate.
Reaction Time 30 minutes - overnightIncubation time depends on the reactivity of the amine and the desired degree of conjugation.
Molar Ratio (PEG:Amine) 1:1 to 20:1The optimal ratio should be determined empirically for each specific application.
Molar Excess (EDC:PEG) 1.2 - 10 foldA molar excess of EDC is used to drive the activation reaction.
Molar Excess (NHS:PEG) 1.0 - 25 foldA molar excess of NHS is used to efficiently form the stable NHS ester.

Table 2: Recommended Buffers

Buffer TypeRecommended ConcentrationpH RangeNotes
MES Buffer 0.1 M4.7 - 6.0Ideal for the activation step. Avoids competing amine groups.
Phosphate-Buffered Saline (PBS) 20 mM Sodium Phosphate, 150 mM NaCl7.2 - 7.4A common buffer for the conjugation step.
Borate Buffer 50 mM8.0 - 9.0Suitable for the conjugation step, especially when a slightly higher pH is desired.
Carbonate/Bicarbonate Buffer 100 mM9.0Can be used for the conjugation step.

Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the activated PEG.

Experimental Protocols

General Considerations
  • Reagent Purity: Use high-purity reagents and anhydrous solvents where specified to ensure optimal reaction efficiency.

  • Moisture Sensitivity: PEG NHS esters are moisture-sensitive. Equilibrate the reagent vial to room temperature before opening to prevent condensation.

  • Stock Solutions: Prepare stock solutions of the PEG reagent in a dry, water-miscible organic solvent such as DMSO or DMF immediately before use. Do not store aqueous solutions of activated PEG.

Protocol for Activation of this compound

This protocol describes the activation of the carboxylic acid group of the PEG linker using EDC and NHS.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Equilibrate the this compound, EDC, and NHS vials to room temperature before opening.

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Dissolve the desired amount of this compound in the Activation Buffer.

  • Add a 1.2 to 10-fold molar excess of EDC to the PEG solution.

  • Add a 1.0 to 25-fold molar excess of NHS or Sulfo-NHS to the solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature to allow for the formation of the NHS ester.

Protocol for Conjugation to a Primary Amine-Containing Molecule (e.g., a Protein)

This protocol outlines the conjugation of the activated PEG-NHS ester to a protein.

Materials:

  • Activated HO-PEG24-CH2CH2-CO-NHS (from Protocol 4.2)

  • Amine-containing molecule (e.g., protein) in a suitable buffer

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

Procedure:

  • Dissolve or buffer exchange the amine-containing molecule into the Conjugation Buffer. The protein concentration can vary, but a common starting point is 2 mg/mL.

  • Immediately add the freshly prepared activated PEG-NHS ester solution to the protein solution. A common starting point is a 20-fold molar excess of the PEG reagent to the protein.

  • Ensure the volume of the organic solvent from the PEG stock solution does not exceed 10% of the final reaction volume.

  • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time may need to be determined empirically.

  • To stop the reaction, add a quenching buffer to a final concentration of 10-50 mM. This will hydrolyze any unreacted PEG-NHS ester.

  • Incubate for an additional 15-30 minutes.

  • Remove unreacted PEG and byproducts by dialysis, size-exclusion chromatography (SEC), or tangential flow filtration.

Characterization and Quantification of PEGylation

Several analytical techniques can be used to confirm and quantify the extent of PEGylation.

Table 3: Methods for Characterization and Quantification

MethodPrincipleApplication
SDS-PAGE Separation of proteins based on molecular weight. PEGylation increases the apparent molecular weight.Qualitative confirmation of conjugation and estimation of the degree of PEGylation.
Size-Exclusion Chromatography (SEC) Separation of molecules based on their hydrodynamic radius. PEGylated proteins elute earlier than their unmodified counterparts.Separation of PEGylated protein from unreacted protein and PEG, and quantification of the conjugate.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of free PEG and the PEGylated conjugate.Can determine the degree and sites of PEGylation.
Mass Spectrometry (MS) Determines the precise molecular weight of the conjugate, allowing for the calculation of the number of attached PEG molecules.Accurate determination of the degree of PEGylation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used to quantify the degree of PEGylation by comparing the integrals of specific proton signals from the PEG and the protein.Quantitative determination of the degree of PEGylation.
TNBS Assay Trinitrobenzenesulfonic acid (TNBS) reacts with free primary amines to produce a colored product. PEGylation of amine groups leads to a decrease in the signal.Indirect quantification of the degree of amine PEGylation by measuring the reduction in free amines.
Infrared (IR) Spectroscopy Can be used to quantify the amount of protein and PEG by analyzing characteristic amide and C-O bands, respectively.Quantification of bound protein on PEGylated surfaces or nanoparticles.

Diagrams

G cluster_activation Activation Step cluster_conjugation Conjugation Step PEG_COOH This compound EDC EDC O_Acylisourea O-Acylisourea Intermediate PEG_COOH->O_Acylisourea + EDC NHS NHS / Sulfo-NHS PEG_NHS Amine-Reactive PEG-NHS Ester O_Acylisourea->PEG_NHS + NHS Conjugate PEGylated Molecule (Stable Amide Bond) PEG_NHS->Conjugate + Primary Amine Primary_Amine Primary Amine (e.g., on Protein) NHS_released NHS (byproduct)

Caption: Chemical reaction pathway for the two-step EDC/NHS mediated conjugation of a carboxylated PEG to a primary amine.

G cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis Reagents Equilibrate Reagents (PEG, EDC, NHS) Stock_Sol Prepare PEG Stock Solution (anhydrous DMSO/DMF) Reagents->Stock_Sol Activate Activate PEG-COOH with EDC and NHS in Activation Buffer (pH 4.5-7.2) Stock_Sol->Activate Conjugate Add Activated PEG to Amine-Molecule in Conjugation Buffer (pH 7.0-8.0) Activate->Conjugate Quench Quench Reaction Conjugate->Quench Purify Purify Conjugate (SEC, Dialysis) Quench->Purify Analyze Analyze Product (SDS-PAGE, MS, HPLC) Purify->Analyze

Caption: Experimental workflow for the PEGylation of a primary amine-containing molecule.

References

Application Notes and Protocols for the Purification of HO-PEG24-CH2CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HO-PEG24-CH2CH2COOH is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker widely utilized in bioconjugation, drug delivery, and the development of PROTACs (Proteolysis Targeting Chimeras).[1][2][3] The precise control over the purity of these conjugates is critical to ensure the efficacy, safety, and reproducibility of the final product. This document provides detailed application notes and protocols for the purification of this compound and its conjugates, addressing common impurities and outlining effective purification and analytical methodologies.

Common Impurities in this compound Synthesis

The synthesis of this compound can result in several impurities that need to be removed to achieve high purity. Understanding the nature of these impurities is crucial for selecting the appropriate purification strategy.

Potential Impurities Include:

  • Polydisperse PEGs: The starting PEG material may not be perfectly monodisperse, leading to a mixture of PEG chains of varying lengths.[]

  • Unreacted Starting Materials: Residual starting materials from the synthetic process.

  • Byproducts of Oxidation: The synthesis of the carboxylic acid moiety often involves oxidation, which can lead to byproducts from ether bond cleavage or incomplete oxidation.[5] Formic acid and acetaldehyde (B116499) are common degradation products in PEG solutions.

  • Reagents from Functionalization: Impurities from the reagents used to introduce the hydroxyl and carboxylic acid functional groups, such as triphenylphosphine (B44618) oxide from reactions involving PPh3.

Purification Strategies

A multi-step purification approach is often necessary to achieve the desired level of purity for this compound conjugates. The choice of technique depends on the nature of the conjugate and the impurities present. The most common and effective methods are chromatographic.

Purification Workflow

Crude Crude this compound Conjugate Mixture SEC Size Exclusion Chromatography (SEC) Crude->SEC  Remove large  aggregates and  very small  impurities IEX Ion Exchange Chromatography (IEX) SEC->IEX  Separate based  on charge RPC Reverse Phase Chromatography (RPC) IEX->RPC  High-resolution  separation based  on hydrophobicity Analysis Purity Analysis (HPLC, MS, NMR) RPC->Analysis Pure Pure Conjugate Analysis->Pure

Caption: General purification workflow for this compound conjugates.

Chromatographic Purification Protocols

Reverse Phase Chromatography (RPC)

Reverse Phase Chromatography is a powerful technique for the high-resolution separation of PEG conjugates based on differences in hydrophobicity. It is particularly effective in separating closely related species and removing non-polar impurities.

Table 1: Typical RPC Parameters for this compound Conjugate Purification

ParameterTypical ConditionsNotes
Stationary Phase C18 or C8 silica-based columns. Core-shell particles can provide higher resolution.The choice of stationary phase depends on the hydrophobicity of the conjugate. C18 is a good starting point for many applications.
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in WaterThe acidic modifier helps to protonate the carboxylic acid group and improve peak shape.
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in Acetonitrile (ACN) or MethanolAcetonitrile generally provides better resolution for PEG compounds.
Gradient Linear gradient from low to high %B. A typical starting point is 5-95% B over 30-60 minutes.The gradient should be optimized to achieve the best separation of the target conjugate from its impurities.
Flow Rate 0.5 - 1.0 mL/min for analytical scale; scalable for preparative chromatography.Adjust the flow rate based on the column dimensions and particle size.
Detection UV at 214 nm and 280 nm (if the conjugate has an aromatic moiety). Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).CAD and ELSD are useful for detecting PEGs as they lack a strong chromophore. Mass Spectrometry (MS) can be coupled for mass identification.
Temperature 30 - 50 °C.Temperature can affect the retention behavior of PEGs; maintaining a consistent temperature is important for reproducibility. Increased temperature can sometimes improve peak shape.

Protocol: Reverse Phase HPLC Purification

  • Sample Preparation: Dissolve the crude this compound conjugate in Mobile Phase A or a compatible solvent at a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.

  • System Equilibration: Equilibrate the RPC column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Injection and Separation: Inject the prepared sample onto the column. Run the gradient method as optimized.

  • Fraction Collection: Collect fractions corresponding to the peak of the desired conjugate.

  • Solvent Evaporation: Remove the organic solvent from the collected fractions using a rotary evaporator or lyophilizer.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC, mass spectrometry, and/or NMR.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume. It is an ideal technique for removing high molecular weight aggregates and low molecular weight impurities from the PEG conjugate.

Table 2: Typical SEC Parameters for this compound Conjugate Purification

ParameterTypical ConditionsNotes
Stationary Phase Porous silica, dextran, agarose, or polyacrylamide-based gels with appropriate pore size for the conjugate's MW.The choice of column and pore size is critical and should be based on the molecular weight of the conjugate to ensure it falls within the linear separation range of the column.
Mobile Phase Isocratic elution with a buffer such as Phosphate Buffered Saline (PBS), pH 7.4, or other aqueous buffers.The mobile phase should be chosen to maintain the stability and solubility of the conjugate and to minimize interactions with the stationary phase.
Flow Rate 0.5 - 1.0 mL/min for analytical scale.Lower flow rates can improve resolution.
Detection UV at 214/280 nm, Refractive Index (RI).RI detection is a universal method for detecting PEGs. Multi-Angle Light Scattering (MALS) can be used for absolute molecular weight determination.
Temperature Ambient temperature.Consistent temperature control is important for reproducible results.

Protocol: Size Exclusion Chromatography

  • Sample Preparation: Dissolve the crude or partially purified conjugate in the SEC mobile phase. Centrifuge to remove any particulates.

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.

  • Injection and Elution: Inject the sample onto the column and elute with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions based on the elution profile, with the desired conjugate typically eluting after aggregates and before smaller impurities.

  • Concentration and Buffer Exchange: The purified conjugate may be dilute. Concentrate the collected fractions and perform a buffer exchange if necessary using ultrafiltration.

  • Purity Analysis: Assess the purity of the collected fractions by analytical SEC, SDS-PAGE (for protein conjugates), and other relevant techniques.

Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. For this compound, which has a terminal carboxylic acid, anion exchange chromatography can be a very effective purification step, especially for separating it from neutral or positively charged impurities.

Table 3: Typical Anion Exchange Chromatography Parameters for this compound Purification

ParameterTypical ConditionsNotes
Stationary Phase Quaternary ammonium (B1175870) (Q) or diethylaminoethyl (DEAE) functionalized resins.Q resins are strong anion exchangers, while DEAE resins are weak anion exchangers. The choice depends on the pKa of the conjugate and the desired separation.
Mobile Phase A Low salt buffer, e.g., 20 mM Tris-HCl, pH 8.0.The pH of the buffer should be chosen to ensure that the carboxylic acid group of the PEG conjugate is deprotonated and carries a negative charge.
Mobile Phase B High salt buffer, e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0.The salt gradient is used to elute the bound molecules from the column.
Gradient Linear salt gradient from 0% to 100% B over 10-20 column volumes.A shallow gradient will provide better resolution. Step gradients can also be used for faster elution if high resolution is not required.
Flow Rate Dependent on the column size and resin.Follow the manufacturer's recommendations for the specific column being used.
Detection UV at 214/280 nm.Conductivity monitoring is also essential to track the salt gradient.

Protocol: Anion Exchange Chromatography

  • Sample Preparation: Dissolve the sample in Mobile Phase A and ensure the pH is adjusted so the target molecule is charged.

  • System Equilibration: Equilibrate the anion exchange column with Mobile Phase A until the pH and conductivity of the eluent are the same as the buffer.

  • Sample Loading: Load the sample onto the column.

  • Wash: Wash the column with Mobile Phase A to remove any unbound impurities.

  • Elution: Apply a salt gradient (increasing concentration of Mobile Phase B) to elute the bound molecules. The this compound conjugate will elute at a specific salt concentration.

  • Fraction Collection: Collect fractions across the elution peak.

  • Desalting: Desalt the fractions containing the purified conjugate using SEC or dialysis.

  • Purity Analysis: Analyze the purity of the desalted fractions.

Analytical Techniques for Purity Assessment

A combination of analytical techniques should be employed to confirm the purity, identity, and integrity of the purified this compound conjugate.

Table 4: Recommended Analytical Techniques

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine purity and quantify impurities. Both RP-HPLC and SEC are used.
Mass Spectrometry (MS) To confirm the molecular weight of the conjugate and identify impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and the presence of terminal functional groups.
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the presence of characteristic functional groups.

Analytical Workflow

Purified Purified this compound Conjugate HPLC HPLC (RP and SEC) Purified->HPLC Purity Assessment MS Mass Spectrometry Purified->MS Identity Confirmation NMR NMR Spectroscopy Purified->NMR Structural Verification Final Characterized Pure Conjugate HPLC->Final MS->Final NMR->Final

Caption: Workflow for the analytical characterization of purified conjugates.

Conclusion

The purification of this compound conjugates is a critical step in their application in research and drug development. A systematic approach utilizing a combination of chromatographic techniques such as Reverse Phase, Size Exclusion, and Ion Exchange chromatography is essential for achieving high purity. The protocols and guidelines presented in this document provide a comprehensive framework for developing robust and efficient purification strategies. It is important to note that the specific conditions for each purification step will need to be optimized based on the unique properties of the conjugate of interest. Rigorous analytical characterization is paramount to ensure the quality and consistency of the final product.

References

Characterizing PEGylated Proteins: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to increased protein stability, prolonged circulating half-life, and reduced immunogenicity. However, the inherent heterogeneity of PEGylation reactions necessitates a comprehensive analytical toolkit to characterize the resulting complex mixture of products. This document provides detailed application notes and experimental protocols for the key analytical techniques used to characterize PEGylated proteins, ensuring product quality, consistency, and efficacy.

Core Analytical Strategies

A multi-faceted approach is essential for the thorough characterization of PEGylated proteins. No single technique can provide a complete picture; therefore, a combination of methods is typically employed to assess various critical quality attributes. The primary goals of characterization include determining the degree of PEGylation, identifying PEGylation sites, quantifying the purity of the conjugate, and assessing the structural integrity and aggregation state.

A typical workflow for the characterization of a PEGylated protein is outlined below.

PEGylation_Characterization_Workflow cluster_purification Purification Techniques cluster_characterization Characterization Techniques Start PEGylation Reaction Mixture Purification Purification Start->Purification SEC Size-Exclusion Chromatography (SEC) IEX Ion-Exchange Chromatography (IEX) RP_HPLC Reversed-Phase HPLC (RP-HPLC) SDS_PAGE SDS-PAGE / Native PAGE MS Mass Spectrometry (MALDI-TOF / LC-MS) DLS Dynamic Light Scattering (DLS) NMR NMR Spectroscopy ELISA ELISA Characterization Characterization Purification->Characterization

Caption: Overall workflow for PEGylated protein purification and characterization.

I. Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of PEGylated proteins, enabling the assessment of purity, determination of the degree of PEGylation, and separation of isomers.

A. Size-Exclusion Chromatography (SEC)

Application Note:

SEC separates molecules based on their hydrodynamic radius.[1][] As PEGylation increases the size of a protein, SEC is highly effective for separating PEGylated proteins from the unreacted protein and free PEG.[1][] It is a primary method for determining the extent of PEGylation and for quantifying high molecular weight aggregates.[3] However, the resolution between different degrees of PEGylation (e.g., mono- vs. di-PEGylated) can be challenging, especially for smaller PEG chains.[4]

Quantitative Data Summary: SEC Analysis of a PEGylated Protein

AnalyteRetention Time (min)Apparent Molecular Weight (kDa)Peak Area (%)
Aggregate8.5>1502.1
Mono-PEGylated Protein10.29595.3
Di-PEGylated Protein9.81201.5
Unmodified Protein12.5501.1

Experimental Protocol: SEC-HPLC for Purity and Aggregate Analysis

This protocol is a general guideline and may require optimization for specific PEGylated proteins.

SEC_Workflow Sample_Prep Sample Preparation (Dilution in Mobile Phase) HPLC_System HPLC System Setup (Agilent 1260 Infinity or similar) Sample_Prep->HPLC_System Column_Equil Column Equilibration (AdvanceBio SEC 300Å or similar) HPLC_System->Column_Equil Injection Sample Injection (10-20 µL) Column_Equil->Injection Isocratic_Elution Isocratic Elution (e.g., 150 mM Sodium Phosphate, pH 7.0) Injection->Isocratic_Elution Detection Detection (UV at 280 nm and 214 nm) Isocratic_Elution->Detection Data_Analysis Data Analysis (Peak Integration and MW Calculation) Detection->Data_Analysis RPHPLC_Workflow Sample_Prep Sample Preparation (Dilution in Mobile Phase A) HPLC_System HPLC System Setup (UPLC or HPLC) Sample_Prep->HPLC_System Column_Equil Column Equilibration (C4 or C18 column) HPLC_System->Column_Equil Injection Sample Injection (5-10 µL) Column_Equil->Injection Gradient_Elution Gradient Elution (Water/ACN with TFA) Injection->Gradient_Elution Detection Detection (UV at 280 nm and 214 nm) Gradient_Elution->Detection Data_Analysis Data Analysis (Peak Integration and Purity Assessment) Detection->Data_Analysis MALDI_Workflow Sample_Prep Sample Preparation (Desalting) Spotting Sample-Matrix Co-crystallization (on MALDI target plate) Sample_Prep->Spotting Matrix_Prep Matrix Preparation (e.g., Sinapinic Acid) Matrix_Prep->Spotting MS_Acquisition MALDI-TOF MS Data Acquisition (Linear Mode) Spotting->MS_Acquisition Data_Analysis Data Analysis (Mass Spectrum Interpretation) MS_Acquisition->Data_Analysis

References

Application Notes and Protocols for HO-PEG24-CH2CH2cooh in Peptide Synthesis and Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of HO-PEG24-CH2CH2cooh, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, in peptide synthesis and modification. This monodisperse 24-unit PEG derivative offers a precise spacer length to enhance the biopharmaceutical properties of peptides.

Introduction to Peptide PEGylation

PEGylation is the covalent attachment of polyethylene glycol (PEG) chains to therapeutic peptides and proteins. This modification is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of biotherapeutics.[1][2][3][4] Key advantages of PEGylating peptides include:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly increase the solubility of hydrophobic peptides.[5]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of the peptide, which can reduce renal clearance and prolong its circulation half-life.

  • Reduced Immunogenicity: The PEG chain can shield the peptide from the host's immune system, reducing its immunogenic and antigenic potential.

  • Increased Proteolytic Resistance: The steric hindrance provided by the PEG moiety can protect the peptide from enzymatic degradation.

This compound is a valuable tool for site-specific PEGylation. The terminal hydroxyl (-OH) group can be protected or used for further modifications, while the terminal carboxylic acid (-COOH) group allows for covalent linkage to free amine groups on a peptide, such as the N-terminus or the side chain of a lysine (B10760008) residue.

Properties of this compound

This table summarizes the key properties of the this compound linker.

PropertyValueReference
Chemical Formula C51H102O27
Molecular Weight 1147.34 g/mol
PEG Units 24
Purity Typically >95%
Form Linear
Functional Groups Hydroxyl (-OH), Carboxylic Acid (-COOH)
Applications Bioconjugation, Drug Delivery, Peptide Modification, PROTAC Synthesis

Experimental Protocols

The following protocols describe the general procedures for N-terminal PEGylation of a peptide on a solid support using this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Strategy

This protocol outlines the synthesis of a peptide on a solid-phase resin prior to PEGylation.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin for C-terminal amide)

  • Fmoc-protected amino acids

  • Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure

  • Deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF

  • Capping solution (optional): Acetic anhydride/pyridine/DCM

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. A ninhydrin (B49086) test can be performed to monitor the completion of the reaction.

  • Washing: Wash the resin with DMF (3-5 times).

  • (Optional) Capping: To block any unreacted amino groups, treat the resin with a capping solution for 15 minutes.

  • Chain Elongation: Repeat steps 2-6 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.

  • Washing: Wash the resin with DMF followed by DCM and dry the resin under vacuum.

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Loop Repeat for each amino acid Wash2->Loop Loop->Deprotection next cycle Final_Deprotection Final Fmoc Deprotection Loop->Final_Deprotection last cycle Final_Wash Wash and Dry Final_Deprotection->Final_Wash Peptide_Resin Peptide-Resin Final_Wash->Peptide_Resin

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Protocol 2: N-Terminal PEGylation with this compound

This protocol describes the coupling of the PEG linker to the N-terminus of the synthesized peptide while it is still on the solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagents: DIC and OxymaPure (or similar, e.g., HBTU/DIPEA)

  • Solvent: DMF

Procedure:

  • Prepare PEGylation Solution: Dissolve this compound (2 equivalents), DIC (2 eq.), and OxymaPure (2 eq.) in DMF. Allow the mixture to pre-activate for 10-15 minutes.

  • PEGylation Reaction: Add the activated PEG solution to the peptide-resin.

  • Reaction Time: Allow the reaction to proceed for 4-12 hours at room temperature. The reaction can be monitored by a Kaiser test (ninhydrin test) to confirm the consumption of free amines.

  • Washing: After the reaction is complete, wash the PEGylated peptide-resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).

  • Drying: Dry the resin under vacuum.

PEGylation_Workflow Peptide_Resin Peptide-Resin (Free N-terminus) PEGylation Couple Activated PEG to Peptide-Resin Peptide_Resin->PEGylation PEG_Activation Activate this compound (DIC, Oxyma in DMF) PEG_Activation->PEGylation Wash Wash (DMF, DCM) PEGylation->Wash Dry Dry Resin Wash->Dry PEG_Peptide_Resin PEGylated-Peptide-Resin Dry->PEG_Peptide_Resin

Caption: N-Terminal PEGylation Workflow on Solid Support.

Protocol 3: Cleavage, Purification, and Characterization

This protocol describes the final steps to obtain the purified PEGylated peptide.

Materials:

  • PEGylated peptide-resin

  • Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

  • HPLC system (preparative and analytical)

  • Mass spectrometer (e.g., LC/MS)

Procedure:

  • Cleavage: Treat the dried PEGylated peptide-resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation: Filter the resin and precipitate the crude PEGylated peptide by adding the TFA solution to cold diethyl ether.

  • Pelleting: Centrifuge the mixture to pellet the crude peptide.

  • Washing: Wash the peptide pellet with cold diethyl ether 2-3 times.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude PEGylated peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the pure fractions to obtain the final PEGylated peptide as a white powder.

  • Characterization:

    • Confirm the purity of the final product using analytical RP-HPLC.

    • Verify the molecular weight of the PEGylated peptide using mass spectrometry (e.g., LC/MS or MALDI-TOF). Tandem mass spectrometry (MS/MS) can be used to confirm the PEGylation site.

Quantitative Data Summary

The following table presents representative data for the synthesis and purification of PEGylated peptides. Actual yields and purities will vary depending on the peptide sequence and synthesis conditions.

ParameterUnmodified PeptidePEGylated PeptideReference
Crude Yield (mg) VariesTypically higher due to PEG mass
Purification Yield Sequence-dependentCan be higher due to improved solubility
Final Purity (HPLC) >95%>95%
PEG Oligomer Purity N/A>99% (for monodisperse PEGs)

Signaling Pathways

Currently, there is no specific signaling pathway universally associated with this compound itself. The biological activity and the signaling pathways affected are determined by the attached peptide. The primary role of the PEG linker is to modulate the peptide's pharmacokinetic and pharmacodynamic properties to enhance its therapeutic effect. The choice of a 24-unit PEG linker provides a balance between increasing the molecule's size for improved in vivo stability and minimizing potential interference with the peptide's binding to its target receptor.

Signaling_Logic Peptide Therapeutic Peptide PEG_Linker This compound (Linker) Target_Receptor Target Receptor Peptide->Target_Receptor Binds to PEG_Linker->Target_Receptor Modulates binding affinity (potentially) Signaling_Pathway Downstream Signaling Pathway Target_Receptor->Signaling_Pathway Activates/Inhibits Biological_Response Biological Response Signaling_Pathway->Biological_Response Leads to

References

Troubleshooting & Optimization

Technical Support Center: Preventing Aggregation of ADCs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with Antibody-Drug Conjugates (ADCs) utilizing polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ADC aggregation, particularly when using PEG linkers?

A1: Aggregation of ADCs is a common challenge that can arise from several factors, even when hydrophilic PEG linkers are employed. The primary drivers include:

  • Payload Hydrophobicity: The most significant contributor to aggregation is the conjugation of highly hydrophobic payloads to the antibody.[1][2] These hydrophobic moieties can interact between ADC molecules, leading to the formation of aggregates.[1]

  • High Drug-to-Antibody Ratio (DAR): Increasing the number of drug molecules per antibody (a higher DAR) can amplify the hydrophobic character of the ADC, thereby increasing the propensity for aggregation.[3][4]

  • Suboptimal PEG Linker Properties:

    • Insufficient Length: If the PEG chain is too short, it may not adequately mask the hydrophobicity of the payload.

    • Inappropriate Architecture: For high DAR conjugates, linear PEG linkers might be less effective at preventing aggregation compared to branched or multi-arm structures.

  • Formulation and Process Conditions:

    • Buffer Conditions: Unfavorable pH or low salt concentrations in the formulation buffer can promote aggregation. Holding the ADC at a pH near its isoelectric point will minimize its solubility and increase the likelihood of aggregation.

    • Organic Co-solvents: The use of organic co-solvents to dissolve the hydrophobic payload-linker during conjugation can denature the antibody, leading to aggregation.

  • Inherent Antibody Properties: Some monoclonal antibodies are intrinsically more prone to aggregation than others.

Q2: How do PEG linkers work to prevent ADC aggregation?

A2: PEG linkers are a key strategy to mitigate ADC aggregation through two primary mechanisms:

  • Increased Hydrophilicity: PEG is a hydrophilic polymer. Its incorporation into the linker design increases the overall water solubility of the ADC, counteracting the hydrophobic nature of the cytotoxic payload. The repeating ethylene (B1197577) oxide units of the PEG chain create a hydration shell, effectively shielding the hydrophobic payload from the aqueous environment and from interacting with other ADC molecules.

  • Steric Hindrance: The flexible and dynamic PEG chain acts as a physical shield, creating steric hindrance that prevents the close approach of hydrophobic payloads on adjacent ADC molecules. This is particularly important at higher DARs where more payload molecules are present.

By enhancing solubility and providing a steric shield, PEG linkers enable the development of ADCs with higher DARs while maintaining stability and minimizing aggregation.

Q3: What is the impact of PEG linker length on ADC aggregation?

A3: The length of the PEG linker is a critical parameter that must be optimized for each specific ADC. The general principle is that the more hydrophobic the payload, the longer the PEG chain required to effectively counteract its hydrophobicity and prevent aggregation.

  • Short PEG Chains (e.g., PEG4): These are often sufficient for payloads with low to moderate hydrophobicity and can provide a good balance between improved stability and maintaining a smaller molecular size for efficient tumor penetration.

  • Long PEG Chains (e.g., PEG24, PEG45): These are necessary for highly hydrophobic payloads to ensure adequate shielding and prevent aggregation. Longer chains also contribute to a larger hydrodynamic radius, which can prolong the ADC's circulation half-life by reducing renal clearance. However, excessively long PEG chains might potentially hinder the ADC's ability to penetrate dense tumor tissue.

There can be an optimal intermediate PEG length for achieving a higher DAR without causing aggregation.

Troubleshooting Guide

Problem: My ADC with a PEG linker is showing signs of aggregation (e.g., visible precipitation, high molecular weight species in SEC).

This troubleshooting guide will walk you through potential causes and solutions to address ADC aggregation.

Troubleshooting Workflow

start Start: ADC Aggregation Observed check_payload 1. Assess Payload Hydrophobicity start->check_payload check_dar 2. Evaluate Drug-to-Antibody Ratio (DAR) check_payload->check_dar If payload is highly hydrophobic check_linker 3. Review PEG Linker Design check_dar->check_linker If DAR is high (>4) solution_dar Reduce DAR check_dar->solution_dar High DAR is the primary issue check_formulation 4. Analyze Formulation & Process Conditions check_linker->check_formulation solution_linker Optimize PEG Linker - Increase PEG length - Use branched/pendant PEG check_linker->solution_linker Suboptimal linker design solution_formulation Optimize Formulation - Adjust pH away from pI - Increase salt concentration - Screen excipients (e.g., polysorbates) check_formulation->solution_formulation Buffer/excipients are suboptimal solution_process Refine Conjugation Process - Minimize organic co-solvent - Explore alternative conjugation chemistries check_formulation->solution_process Process conditions are harsh end End: Stable ADC Achieved solution_linker->end solution_dar->end solution_formulation->end solution_process->end cluster_0 Without PEG Linker (High Aggregation Risk) cluster_1 With PEG Linker (Low Aggregation Risk) payload1 Hydrophobic Payload payload2 Hydrophobic Payload payload1->payload2 Hydrophobic Interaction adc1 ADC 1 adc1->payload1 adc2 ADC 2 adc2->payload2 payload3 Payload payload4 Payload peg1 ~~~~~ peg1->payload3 PEG peg2 ~~~~~ peg2->payload4 PEG adc3 ADC 3 adc3->peg1 adc4 ADC 4 adc4->peg2 label_steric Steric Hindrance & Hydration Shell

References

Technical Support Center: Optimizing HO-Peg24-CH2CH2cooh Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions involving HO-Peg24-CH2CH2cooh. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary reactive group?

A1: this compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It possesses two different terminal functional groups: a hydroxyl (-OH) group and a carboxylic acid (-COOH) group. The primary reactive group for amide bond formation is the carboxylic acid, which can be coupled to primary amines on a target molecule.

Q2: What is the recommended method for coupling this compound to an amine-containing molecule?

A2: The most common and efficient method is the use of carbodiimide (B86325) crosslinking chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a more stable NHS-ester intermediate that then reacts with the primary amine to form a stable amide bond.

Q3: Why is a two-step reaction process often recommended for EDC/NHS coupling?

A3: A two-step process maximizes conjugation efficiency by separating the activation of the carboxylic acid from the coupling to the amine. The first step, activation, is optimally performed at a slightly acidic pH (4.5-6.0) to activate the carboxyl group with EDC and NHS. The second step, coupling, is performed at a slightly basic pH (7.2-8.0) to facilitate the reaction with the primary amine while minimizing the hydrolysis of the NHS ester.

Q4: Can the terminal hydroxyl group of this compound interfere with the EDC/NHS coupling reaction?

A4: While amines are much stronger nucleophiles than alcohols, there is a possibility of side reactions where the hydroxyl group could react, especially if it is deprotonated at a higher pH. However, the reaction of carbodiimides with amines is significantly faster than with alcohols, making the desired amide bond formation the predominant reaction under optimized conditions.

Q5: What are the best practices for storing and handling this compound and the coupling reagents?

A5: It is recommended to store this compound and EDC/NHS reagents at -20°C in a desiccated environment to prevent degradation from moisture and hydrolysis. Before use, allow the vials to equilibrate to room temperature before opening to avoid condensation. Stock solutions of the PEG linker can be prepared in anhydrous solvents like DMF or DMSO and stored at -20°C. EDC and NHS solutions should be prepared fresh immediately before use.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound to amine-containing molecules.

Low or No Product Yield
Possible Cause Suggested Solution
Suboptimal pH The activation of the carboxylic acid with EDC/NHS is most efficient at pH 4.5-6.0. The subsequent reaction with the amine is optimal at pH 7.2-8.0. Ensure you are using a two-step pH adjustment for the best results.
Hydrolysis of Reagents EDC and particularly the NHS-ester intermediate are susceptible to hydrolysis in aqueous solutions. Prepare EDC and NHS solutions immediately before use. For the two-step protocol, add the amine-containing molecule promptly after adjusting the pH for the coupling reaction. Performing the reaction at a lower temperature (4°C) can also slow down hydrolysis.[]
Use of Amine-Containing Buffers Buffers containing primary amines, such as Tris or glycine, will compete with your target amine for reaction with the activated PEG linker. Use amine-free buffers like MES for the activation step and PBS, borate, or bicarbonate for the coupling step.
Inactive Reagents Ensure that the this compound, EDC, and NHS are not expired and have been stored correctly to prevent degradation.
Steric Hindrance If the reaction site on your target molecule is sterically hindered, this can impede the coupling reaction. Consider increasing the reaction time or using a slight molar excess of the activated PEG linker.
Multiple Products or Side Reactions
Possible Cause Suggested Solution
Reaction with Non-Target Amines If your target molecule has multiple amine groups, you may get a mixture of products. To favor mono-PEGylation, you can try adjusting the molar ratio of the PEG linker to your target molecule (e.g., using a sub-stoichiometric amount of the PEG linker).
Formation of N-acylisourea This is a common side product in EDC chemistry. The addition of NHS or Sulfo-NHS helps to suppress the formation of this byproduct by converting the O-acylisourea intermediate to a more stable NHS ester.
Cross-linking of Target Molecules If your target molecule also contains a carboxylic acid, EDC can activate it, leading to self-conjugation. The two-step protocol where the PEG linker is activated separately and then added to the target molecule can help minimize this.
Difficult Purification
Possible Cause Suggested Solution
Streaking on Silica (B1680970) Gel PEGylated compounds are known to streak on silica gel columns due to their polarity.[]
Co-elution of Product and Starting Material The polarity difference between the starting PEG linker and the final product may not be significant enough for easy separation by normal-phase chromatography.
Presence of Coupling Byproducts Byproducts from the coupling reaction, such as dicyclohexylurea (DCU) if DCC is used, can be difficult to remove. Using water-soluble EDC helps as its urea (B33335) byproduct is also water-soluble and can be removed with aqueous washes.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for PEG-Amide Conjugation
Coupling Reagent SystemTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
EDC/NHS > 85%> 95%Water-soluble byproducts, mild reaction conditions.Less stable at neutral pH, requires careful pH control.
HATU > 90%> 98%High efficiency, fast reaction times, low racemization.Higher cost, potential for side reactions if not used correctly.
DCC/NHS > 80%> 95%High activation efficiency.Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.

Note: Yields and purities are typical and can vary depending on the specific reactants and conditions.

Table 2: Effect of pH on PEGylation Reaction Rate
pHReaction Time to Steady StateHydrolysis Half-life of PEG-NHS
7.4 ~ 2 hours> 120 minutes
9.0 ~ 10 minutes< 9 minutes

This data, from a study on protein PEGylation, illustrates the significant impact of pH on both the reaction rate and the stability of the activated PEG linker.[2]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to an Amine-Containing Molecule (Aqueous Method)

Materials:

  • This compound

  • Amine-containing target molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0

  • Coupling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before opening vials.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 100 mg/mL).

    • Immediately before use, prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or water (e.g., 10 mg/mL).

    • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Activation of this compound:

    • In a reaction tube, add the desired amount of this compound from the stock solution.

    • Add Activation Buffer to the reaction tube.

    • Add a 2-5 fold molar excess of EDC and NHS to the reaction mixture.

    • Incubate for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation to Amine-Containing Molecule:

    • Adjust the pH of the activated PEG solution to 7.2-7.5 by adding Coupling Buffer.

    • Immediately add the amine-containing molecule to the activated PEG solution. A 1.1 to 1.5-fold molar excess of the activated PEG is typically used.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • (Optional) Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using an appropriate chromatographic method such as size-exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC). For small molecule conjugates, silica gel chromatography with a solvent system like Chloroform/Methanol or DCM/Methanol may be suitable.[]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_purification Purification prep_peg Dissolve this compound in anhydrous DMSO/DMF activation Activation (pH 5.0-6.0, 15-30 min) prep_peg->activation prep_edc_nhs Prepare fresh EDC & NHS solutions prep_edc_nhs->activation prep_amine Dissolve amine-molecule in Coupling Buffer (pH 7.2-7.5) conjugation Conjugation (2h RT or O/N 4°C) prep_amine->conjugation ph_adjust pH Adjustment to 7.2-7.5 activation->ph_adjust ph_adjust->conjugation quenching Quenching (Optional) conjugation->quenching purify Chromatography (SEC, RP-HPLC, or Silica) quenching->purify analysis Product Analysis (LC-MS, NMR) purify->analysis

Caption: Experimental workflow for the two-step EDC/NHS coupling of this compound.

troubleshooting_flowchart start_node Low or No Product Yield q_ph Is the two-step pH protocol being used? (Activation pH 4.5-6.0, Coupling pH 7.2-8.0) start_node->q_ph s_ph Implement two-step pH protocol. q_ph->s_ph No q_buffer Are amine-free buffers being used? (e.g., MES, PBS, Borate) q_ph->q_buffer Yes s_ph->q_buffer s_buffer Switch to amine-free buffers. Avoid Tris and Glycine. q_buffer->s_buffer No q_reagents Are EDC/NHS solutions freshly prepared? q_buffer->q_reagents Yes s_buffer->q_reagents s_reagents Prepare EDC and NHS solutions immediately before use. q_reagents->s_reagents No q_storage Have all reagents been stored correctly? (-20°C, desiccated) q_reagents->q_storage Yes s_reagents->q_storage s_storage Use fresh, properly stored reagents. q_storage->s_storage No end_node Yield should improve. If not, consider steric hindrance or other issues. q_storage->end_node Yes s_storage->end_node

Caption: Troubleshooting flowchart for low yield in this compound conjugation reactions.

References

Technical Support Center: Purifying PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of PEGylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of PEGylated molecules.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of PEGylated compounds, offering potential causes and solutions.

Issue Symptom Possible Cause Suggested Solution
Poor Separation of PEGylated protein from native protein Overlapping peaks in chromatography (SEC, IEX).Insufficient resolution of the chosen method. The hydrodynamic radii or charge differences may be too small for effective separation.[1][2]SEC: Optimize column length, flow rate, and pore size of the resin. A longer column and slower flow rate can improve resolution.[3] IEX: Adjust the pH or salt gradient. The attachment of PEG can shield the protein's surface charges, altering its interaction with the ion exchange resin.[1][][5]
Presence of unreacted PEG A large peak corresponding to free PEG in the chromatogram.Inefficient removal of excess PEG reagent post-reaction.Size-based methods: Use size exclusion chromatography (SEC), ultrafiltration, or dialysis with an appropriate molecular weight cut-off (MWCO) to separate the much larger PEGylated protein from the smaller, unreacted PEG.[2][3][] Quenching: Ensure the PEGylation reaction is effectively quenched to prevent further reaction during purification.[3]
Contamination with positional isomers Multiple peaks or a broad peak for the PEGylated species in high-resolution chromatography (e.g., IEX, RP-HPLC).The PEGylation reaction occurred at different sites on the protein, creating isomers with slightly different properties.[]IEX: Can be effective in separating positional isomers due to subtle differences in charge distribution caused by the PEG attachment site.[1][] RP-HPLC: May also separate isomers based on differences in hydrophobicity.[] Preparative scale separation can be challenging.[1][6]
Low recovery of PEGylated product The final yield of the purified PEGylated compound is significantly lower than expected.Non-specific binding: The PEGylated protein may be adsorbing to the chromatography resin or membrane.[7] Aggregation: The PEGylated compound may be aggregating under the purification conditions.[3] Precipitation: The compound may be precipitating in the column or during filtration.[7][8]Non-specific binding: Modify buffer conditions (e.g., increase ionic strength) or choose a different chromatography resin.[7] Aggregation: Optimize buffer pH and ionic strength, and consider performing purification at a lower temperature (e.g., 4°C).[3] Precipitation: Ensure the solubility of the PEGylated compound in the chosen buffers and mobile phases.[7][8]
Inconsistent retention times in chromatography The retention time of the PEGylated compound varies between runs.Column degradation: The chromatography column may be degrading or fouling. Mobile phase variability: Inconsistencies in the preparation of the mobile phase.Column care: Follow the manufacturer's instructions for column cleaning and storage. Mobile phase: Prepare fresh mobile phase for each run and ensure accurate composition.
Broad peaks in chromatography The peaks in the chromatogram are wide, indicating poor separation efficiency.Column overloading: Too much sample is being loaded onto the column. Suboptimal flow rate: The flow rate may be too high or too low. Poor column packing: The chromatography column may not be packed efficiently.Sample load: Reduce the amount of sample injected onto the column. Flow rate: Optimize the flow rate for the specific column and separation. Column quality: Use a high-quality, well-packed column.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying PEGylated compounds?

The primary challenges stem from the heterogeneity of the PEGylation reaction mixture.[] This mixture often contains the desired PEGylated product, unreacted native protein, excess PEG reagent, and various PEGylated species, including positional isomers (where PEG is attached at different sites) and multi-PEGylated forms (more than one PEG chain attached).[] Separating these components can be difficult due to their similar physicochemical properties.[1]

Q2: Which chromatographic method is best for purifying my PEGylated protein?

The choice of method depends on the specific properties of your protein and the PEG reagent used. A combination of techniques is often necessary for optimal purity.[9]

  • Size Exclusion Chromatography (SEC): This is a good initial step to separate the larger PEGylated protein from the smaller unreacted native protein and excess PEG.[][10] However, it may not be effective for separating species with small size differences, such as mono- and di-PEGylated proteins, or for separating positional isomers.[1][2]

  • Ion Exchange Chromatography (IEX): IEX is highly effective for separating based on the degree of PEGylation and can even resolve positional isomers.[][5] The attachment of the neutral PEG chain shields the protein's surface charges, leading to altered retention behavior compared to the native protein.[1]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. While it can be a useful polishing step, its effectiveness for PEGylated proteins can be variable as PEG itself can interact with the HIC resin.[][5]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that can separate positional isomers and is often used for analytical characterization.[] However, the use of organic solvents may not be suitable for all proteins.

Q3: How can I remove unreacted PEG from my sample?

Size-based separation techniques are the most effective for removing unreacted PEG. These include:

  • Size Exclusion Chromatography (SEC): As mentioned, SEC effectively separates molecules based on size.[]

  • Ultrafiltration/Diafiltration: This method uses a membrane with a specific molecular weight cutoff (MWCO) to retain the larger PEGylated protein while allowing the smaller, unreacted PEG to pass through.[][11]

  • Dialysis: Similar to ultrafiltration, dialysis uses a semi-permeable membrane to separate molecules based on size.[1]

Q4: How do I confirm the purity and identity of my PEGylated compound?

A combination of analytical techniques is recommended for comprehensive characterization:

  • SDS-PAGE: Can show a shift in molecular weight, indicating successful PEGylation.

  • Mass Spectrometry (MS): Provides accurate molecular weight information to confirm the degree of PEGylation (the number of PEG chains attached).[12][13]

  • High-Performance Liquid Chromatography (HPLC): Techniques like SEC, IEX, and RP-HPLC can assess purity and resolve different PEGylated species.[8][12]

  • Capillary Electrophoresis (CE): Offers high-resolution separation of different PEGylated products.[]

Purification Methodologies and Workflows

Comparison of Common Purification Techniques
Technique Principle of Separation Primary Application Advantages Limitations
Size Exclusion Chromatography (SEC) Hydrodynamic radius (size)Removal of unreacted PEG and native protein.[]Robust, predictable separation based on size.Poor resolution for species of similar size (e.g., positional isomers, high degrees of PEGylation).[1][2]
Ion Exchange Chromatography (IEX) Surface chargeSeparation of mono- vs. multi-PEGylated species and positional isomers.[]High resolution for charge variants.PEG can shield charges, potentially reducing separation efficiency for highly PEGylated proteins.[1]
Hydrophobic Interaction Chromatography (HIC) HydrophobicityPolishing step to remove impurities.Can be a useful orthogonal method to IEX and SEC.Performance can be unpredictable as PEG can interact with the resin.[][5]
Reversed-Phase HPLC (RP-HPLC) Hydrophobicity (using organic mobile phases)High-resolution analysis and purification, separation of isomers.[]Excellent resolution.Organic solvents may denature the protein.
Ultrafiltration/Diafiltration Size (using a semi-permeable membrane)Removal of unreacted PEG and buffer exchange.[]Scalable and cost-effective for bulk separation.[]Cannot separate different PEGylated species from each other.[]
General Experimental Workflow for PEGylated Protein Purification

The following diagram illustrates a typical workflow for the purification of a PEGylated protein. The specific steps and their order may need to be optimized based on the characteristics of the target molecule.

G cluster_reaction PEGylation Reaction cluster_capture Capture & Initial Purification cluster_intermediate Intermediate Purification cluster_polishing Polishing cluster_final Final Formulation Reaction Protein + PEG Reagent Quenching Quench Reaction Reaction->Quenching SEC Size Exclusion Chromatography (Remove excess PEG, native protein) Quenching->SEC Crude Mixture IEX Ion Exchange Chromatography (Separate by degree of PEGylation/isomers) SEC->IEX PEGylated Fractions HIC Hydrophobic Interaction Chromatography (Remove remaining impurities) IEX->HIC Partially Purified Fractions UFDF Ultrafiltration/Diafiltration (Buffer exchange, concentration) HIC->UFDF Purified Product FinalProduct Purified PEGylated Protein UFDF->FinalProduct

Caption: General workflow for PEGylated protein purification.

Decision-Making Workflow for Method Selection

This diagram provides a logical approach to selecting the appropriate purification strategy.

G Start Start: Crude PEGylation Mixture Q1 Need to remove unreacted PEG? Start->Q1 A1_Yes Use SEC or Ultrafiltration/Dialysis Q1->A1_Yes Yes Q2 Need to separate mono- from multi- PEGylated species or isomers? Q1->Q2 No A1_Yes->Q2 A2_Yes Use Ion Exchange Chromatography (IEX) Q2->A2_Yes Yes Q3 Further purification (polishing) needed? Q2->Q3 No A2_Yes->Q3 A3_Yes Consider HIC or RP-HPLC Q3->A3_Yes Yes End Pure PEGylated Compound Q3->End No A3_Yes->End

Caption: Decision workflow for purification method selection.

Detailed Experimental Protocol: Size Exclusion Chromatography for Removal of Unreacted PEG

This protocol provides a general procedure for removing unreacted PEG reagent from a PEGylated protein sample using SEC. This should be optimized for your specific protein and PEG reagent.

1. Materials:

  • SEC column with appropriate molecular weight range

  • HPLC or chromatography system

  • Mobile phase buffer (e.g., phosphate-buffered saline, pH 7.4)

  • PEGylated protein sample

  • Fraction collector

2. Column Equilibration:

  • Degas the mobile phase buffer to prevent bubble formation in the column.

  • Equilibrate the SEC column with at least two column volumes of the mobile phase buffer at the desired flow rate until a stable baseline is achieved.

3. Sample Preparation:

  • Centrifuge or filter (0.22 µm) the PEGylated protein sample to remove any precipitated material.

4. Sample Injection and Elution:

  • Inject the prepared sample onto the equilibrated column. The injection volume should typically be between 1-5% of the total column volume for optimal resolution.

  • Elute the sample with the mobile phase buffer at a constant flow rate.[3]

5. Fraction Collection:

  • Collect fractions as the sample elutes from the column. The larger PEGylated protein will elute first, followed by the native protein (if present), and finally the smaller unreacted PEG reagent.[3]

  • Monitor the elution profile using UV absorbance at 280 nm (for protein) and potentially a refractive index detector if the PEG concentration is high.

6. Analysis of Fractions:

  • Analyze the collected fractions using SDS-PAGE and/or mass spectrometry to identify the fractions containing the purified PEGylated protein, free from unreacted PEG.

7. Pooling and Concentration:

  • Pool the fractions containing the pure product.

  • If necessary, concentrate the pooled sample using a suitable method like ultrafiltration.

References

Technical Support Center: HO-PEG24-CH2CH2COOH Linker Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of HO-PEG24-CH2CH2COOH linkers. This resource is intended for researchers, scientists, and drug development professionals utilizing this linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound linkers?

A1: The primary stability concerns for this compound linkers revolve around two main degradation pathways:

  • Oxidative degradation: The polyethylene (B3416737) glycol (PEG) chain is susceptible to oxidation, which can be initiated by factors such as exposure to atmospheric oxygen, transition metal ions, and light.[1][2] This can lead to chain cleavage, resulting in byproducts like aldehydes and shorter PEG fragments.

  • Hydrolytic instability of conjugates: While the ether linkages within the PEG backbone are generally stable to hydrolysis, the terminal carboxylic acid is often used to form ester or amide bonds with other molecules.[3][4] Ester linkages, in particular, can be susceptible to hydrolysis, the rate of which is significantly influenced by pH.[5]

Q2: How does pH affect the stability of the this compound linker and its conjugates?

A2: The stability of the this compound linker itself is relatively stable across a range of pH values. However, for conjugates formed via the carboxylic acid group, pH is a critical factor.

  • Acidic conditions (pH < 6): Can accelerate the hydrolysis of certain ester linkages formed with the linker's carboxyl group.

  • Neutral conditions (pH 6.5-7.5): Generally provide good stability for amide bonds formed with the linker.

  • Basic conditions (pH > 8): Can also increase the rate of hydrolysis of ester bonds.

Q3: What is the impact of temperature on the stability of this linker?

A3: Temperature can significantly impact the stability of the this compound linker. Elevated temperatures can accelerate both oxidative degradation of the PEG chain and hydrolysis of ester linkages in conjugates. For every 10°C increase in temperature, the rate of chemical degradation can roughly double. It is crucial to adhere to recommended storage and reaction temperatures to minimize degradation.

Q4: Can the this compound linker undergo enzymatic degradation?

A4: While the PEG backbone is generally considered to be resistant to enzymatic degradation, some studies suggest that enzymes like alcohol dehydrogenase may be involved in the metabolism of PEG. However, for most in vitro applications, enzymatic degradation of the PEG chain itself is not a primary concern. The stability of the conjugate will largely depend on the nature of the bond formed with the carboxyl group and the susceptibility of the conjugated molecule to enzymatic cleavage.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of conjugate activity or inconsistent results Linker Degradation: The PEG chain may have undergone oxidative cleavage.Inert Atmosphere: Store and handle the linker under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.• Avoid Metal Contamination: Use metal-free spatulas and containers, as transition metals can catalyze oxidation.• Light Protection: Store the linker and its conjugates in amber vials or protected from light.
Premature cleavage of the conjugated molecule Hydrolysis of Ester Linkage: The ester bond formed with the carboxylic acid is hydrolyzing.pH Control: Maintain the pH of your buffers within a stable range for your specific linkage (typically pH 6.5-7.5 for many applications).• Temperature Control: Perform experiments at the lowest feasible temperature to slow down hydrolysis.
Low yield during conjugation reaction Side Reactions of the Carboxylic Acid: The carboxylic acid group may be participating in side reactions.Use appropriate coupling agents: Employ carbodiimides (e.g., EDC) with or without additives like NHS or HOBt to facilitate efficient amide bond formation and minimize side reactions.• Optimize reaction conditions: Control the pH, temperature, and reaction time to favor the desired conjugation.
Formation of unexpected byproducts Oxidative Degradation Products: Aldehydes and other species may be forming due to PEG chain oxidation.Use fresh linker: Ensure the linker has been stored properly and is within its recommended shelf life.• Degas solutions: Degas buffers and solvents to remove dissolved oxygen before use.

Experimental Protocols

Protocol 1: General Assessment of Linker Stability by HPLC

This protocol provides a general method to assess the stability of the this compound linker under different conditions.

Materials:

  • This compound linker

  • Buffers at various pH values (e.g., pH 4, 7.4, 9)

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phases (e.g., water and acetonitrile (B52724) with 0.1% trifluoroacetic acid)

Procedure:

  • Prepare stock solutions of the linker in the different pH buffers.

  • Incubate the solutions at desired temperatures (e.g., 4°C, 25°C, 37°C).

  • At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of each solution.

  • Analyze the samples by HPLC.

  • Monitor for the appearance of new peaks or a decrease in the area of the main linker peak, which would indicate degradation.

Protocol 2: Assessing the Hydrolytic Stability of a Conjugate

This protocol is designed to evaluate the stability of the linkage formed between the this compound linker and a target molecule.

Materials:

  • Your purified conjugate

  • Plasma or serum from the species of interest (if assessing in a biological matrix)

  • Buffers at physiological pH (e.g., PBS pH 7.4)

  • LC-MS/MS system for quantification of the released molecule

Procedure:

  • Incubate the conjugate in the chosen buffer or plasma at 37°C.

  • At various time points, take aliquots of the reaction.

  • Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Centrifuge to pellet any precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the released molecule.

  • Calculate the half-life of the conjugate under these conditions.

Data Presentation

Table 1: Factors Affecting this compound Linker Stability

Factor Effect on Stability Recommendations for Mitigation
Oxygen Promotes oxidative degradation of the PEG chain.Store and handle under an inert atmosphere (e.g., argon).
Light Can initiate and accelerate oxidative degradation.Store in amber vials or protect from light.
Elevated Temperature Accelerates both oxidative and hydrolytic degradation.Store at recommended low temperatures and avoid unnecessary heat exposure during experiments.
Transition Metals Catalyze oxidative degradation.Use high-purity reagents and metal-free labware.
Extreme pH Can promote hydrolysis of ester linkages in conjugates.Maintain pH in a stable range (typically 6.5-7.5) for experiments involving ester-linked conjugates.

Visualizations

cluster_degradation Degradation Pathways Linker This compound Oxidation Oxidative Degradation Linker->Oxidation O2, light, metal ions Hydrolysis Hydrolysis of Conjugate Linker->Hydrolysis pH, temp Cleavage PEG Chain Cleavage Oxidation->Cleavage Release Payload Release Hydrolysis->Release cluster_workflow Experimental Workflow for Stability Assessment Start Prepare Linker/Conjugate Solution Incubate Incubate under Test Conditions (pH, Temp, etc.) Start->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Analyze Analyze by HPLC or LC-MS/MS Sample->Analyze End Determine Degradation Rate Analyze->End

References

Technical Support Center: Post-Reaction Purification of HO-PEG24-CH2CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful removal of unreacted HO-PEG24-CH2CH2COOH following a conjugation reaction. This guide provides troubleshooting advice and answers to frequently asked questions to ensure the high purity of your final product.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound?

A1: Residual unreacted this compound can interfere with downstream applications and analytical characterization of your conjugate. For therapeutic applications, the presence of impurities can lead to inaccurate dosage, reduced efficacy, and potential immunogenicity. Therefore, its removal is a critical step to ensure the purity, safety, and reliability of your final product.

Q2: What are the most common methods for removing unreacted this compound?

A2: The primary methods for removing unreacted this compound are based on physicochemical differences between the PEG linker and the conjugated product, such as size, polarity, and charge. The most effective techniques include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic volume.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity.[]

  • Tangential Flow Filtration (TFF) / Diafiltration: A membrane-based method that separates molecules based on size.[2][3]

  • Dialysis: A membrane-based technique for separating molecules in solution by the difference in their rates of diffusion through a semipermeable membrane.[4]

Q3: How do I choose the most suitable purification method for my experiment?

A3: The selection of the optimal purification method depends on several factors, including the size and stability of your target molecule, the scale of your reaction, and the desired final purity. The following flowchart provides a general decision-making guide:

G Purification Method Selection Guide start Reaction Mixture Containing Unreacted this compound product_size What is the molecular weight of your product? start->product_size large_mw > 10 kDa product_size->large_mw Large small_mw < 10 kDa product_size->small_mw Small sec Size Exclusion Chromatography (SEC) large_mw->sec tff Tangential Flow Filtration (TFF) large_mw->tff dialysis Dialysis large_mw->dialysis rphplc Reverse-Phase HPLC (RP-HPLC) small_mw->rphplc

Caption: A decision-making workflow for selecting the appropriate purification method.

Purification Method Comparison

The following table provides a summary of the different purification techniques for removing unreacted this compound.

Purification MethodPrincipleTypical PurityTypical RecoveryKey AdvantagesKey Disadvantages
Size Exclusion Chromatography (SEC) Separation based on molecular size.>95%80-95%High resolution, applicable to a wide range of molecule sizes.Can lead to sample dilution, potential for non-specific binding.
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.>99%70-90%Very high purity, excellent for small molecules and peptides.[5]Requires more complex method development, use of organic solvents.
Tangential Flow Filtration (TFF) Size-based separation using a semi-permeable membrane with cross-flow.>90%>95%Fast, scalable, and can concentrate the sample simultaneously.[3]Lower resolution than chromatography, potential for membrane fouling.[6]
Dialysis Diffusion-based separation across a semi-permeable membrane.>90%>95%Simple setup, gentle on the sample.Slow process, can lead to sample dilution.

Experimental Protocols

Size Exclusion Chromatography (SEC)

This protocol provides a general guideline for removing unreacted this compound from a protein or large molecule conjugate.

Workflow for SEC Purification

G cluster_0 SEC Workflow A Equilibrate SEC Column with Mobile Phase B Load Reaction Mixture onto Column A->B C Isocratic Elution with Mobile Phase B->C D Collect Fractions C->D E Analyze Fractions (e.g., UV-Vis, SDS-PAGE) D->E F Pool Pure Fractions E->F

Caption: A general workflow for purification using Size Exclusion Chromatography.

Materials:

  • Size Exclusion Chromatography system (e.g., FPLC, HPLC)

  • SEC column with an appropriate molecular weight cutoff (e.g., a column that can separate molecules in the range of your conjugate from the ~1.2 kDa of the unreacted PEG)

  • Mobile phase (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Reaction mixture

  • 0.22 µm syringe filters

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any particulates.[7]

  • Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should typically be between 0.5% and 2% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the mobile phase at a constant flow rate. The larger conjugated product will elute first, followed by the smaller unreacted this compound.

  • Fraction Collection: Collect fractions based on the UV chromatogram or a pre-determined fractionation scheme.

  • Analysis: Analyze the collected fractions using an appropriate method (e.g., SDS-PAGE, LC-MS) to identify the fractions containing the pure product.

  • Pooling: Pool the fractions containing the purified conjugate.

Troubleshooting Guides

Size Exclusion Chromatography (SEC)
Problem Possible Cause Solution
Poor separation of conjugate and unreacted PEG Inappropriate column pore size.Select a column with a fractionation range that provides good separation between your conjugate and the ~1.2 kDa PEG linker.
Sample volume too large.Reduce the injection volume to less than 2% of the column volume.[8]
Flow rate is too high.Decrease the flow rate to allow for better diffusion and separation.
Low recovery of the conjugated product Non-specific binding to the column matrix.Add modifiers to the mobile phase, such as arginine or a non-ionic surfactant, to reduce interactions.[9] Consider a different column matrix.
Product aggregation.Perform purification at a lower temperature (e.g., 4°C). Optimize the mobile phase pH and ionic strength for product stability.
Peak tailing Secondary interactions with the stationary phase.For PEG molecules, pre-conditioning the column with an agent like trifluoroacetic acid (TFA) might be necessary for certain column types.[10]
Reverse-Phase HPLC (RP-HPLC)
Problem Possible Cause Solution
Co-elution of product and unreacted PEG Inappropriate gradient.Optimize the gradient slope and duration to enhance the separation between the more hydrophobic conjugate and the more polar unreacted PEG.
Incorrect column chemistry.Experiment with different stationary phases (e.g., C8, C4 instead of C18) to alter selectivity. For PEGylated proteins, C4 or C18 columns are often used.[11][12]
Poor peak shape Strong interactions with the stationary phase.Increase the column temperature to improve peak shape.[11] Add ion-pairing agents like TFA to the mobile phase.
Low product recovery Irreversible binding to the column.Adjust the mobile phase composition, for example, by using a different organic solvent or altering the pH.
Tangential Flow Filtration (TFF)
Problem Possible Cause Solution
Low flux rate Membrane fouling or concentration polarization.Optimize the transmembrane pressure (TMP) and cross-flow rate. Consider a pre-filtration step to remove larger aggregates.
Poor removal of unreacted PEG Incorrect membrane molecular weight cutoff (MWCO).Select a membrane with an MWCO that is 3-6 times smaller than the molecular weight of your conjugate to ensure its retention while allowing the unreacted PEG to pass through.[13]
Insufficient diafiltration volumes.Increase the number of diavolumes to ensure complete buffer exchange and removal of the unreacted PEG.
Low product recovery Product passing through the membrane.Ensure the MWCO of the membrane is appropriate for your product size.
Non-specific binding to the membrane.Choose a membrane material known for low protein binding (e.g., regenerated cellulose).
Dialysis
Problem Possible Cause Solution
Unreacted PEG still present after dialysis Incorrect MWCO of the membrane.Use a dialysis membrane with a low MWCO (e.g., 1 kDa) to retain your product while allowing the ~1.2 kDa PEG to diffuse out.[4]
Insufficient dialysis time or buffer volume.Dialyze for a longer period (e.g., overnight) and perform at least 2-3 buffer changes with a large volume of fresh buffer (at least 100 times the sample volume).[4]
Loss of conjugated product Product passing through the membrane.Ensure the MWCO is significantly smaller than your product's molecular weight.
Non-specific binding to the membrane.Pre-condition the membrane according to the manufacturer's instructions. Use a membrane material with low protein binding properties.[4]
Sample volume significantly increased High osmotic pressure difference.Avoid dialyzing against pure deionized water. Use a buffer with a low salt concentration.[14]

References

Validation & Comparative

The Pivotal Role of Linker Length: A Comparative Guide to PEG Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a complex endeavor where the linker connecting the target protein ligand and the E3 ligase recruiter plays a critical role. Among the diverse linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comprehensive comparison of how different PEG linker lengths, with a focus on longer chains like that of HO-Peg24-CH2CH2cooh, influence PROTAC performance, supported by experimental data and detailed methodologies.

The linker in a PROTAC is not merely a spacer; it is a key determinant of the molecule's ability to induce the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2][3] This ternary complex formation is the prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[3] The length of the PEG linker is a critical parameter that dictates the spatial orientation and proximity of the target protein and the E3 ligase.[1][4][]

An optimal linker length is crucial for maximizing the efficacy of a PROTAC. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[4][] Conversely, a linker that is excessively long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, or it could lead to a decrease in potency due to a higher entropic penalty upon binding.[2][6]

Comparative Efficacy of PROTACs with Varying PEG Linker Lengths

Systematic studies have demonstrated that modifying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.[1] It is important to note that the optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase.[3]

Target ProteinE3 LigaseLinker Length (Number of Atoms)DC50Dmax (%)Reference
TBK1 VHL< 12No degradation-[4][7]
12-29Submicromolar-[7]
213 nM96[7]
29292 nM76[7]
Estrogen Receptor α (ERα) VHL12Active-[4][6][8]
16More potent than 12-atom linker-[4][6][8]
>20Sharp decrease in potency-[7]
Bruton's Tyrosine Kinase (BTK) CRBN≥ 4 PEG unitsConsistent binding-[7]
Shorter linkersImpaired binding (up to 20-fold)-[7]
CRBN (homo-PROTAC) CRBN8 (PEG)Optimal degradation-[4][6]
9 (alkyl)Concentration-dependent degradation-[7]
3 PEG unitsWeak degradation-[7]

Note: The data presented in this table is compiled from different research articles, and the experimental conditions may vary. Direct comparison across different studies should be made with caution.

The data clearly indicates that for a target like TBK1, longer linkers are favored, with a 21-atom linker showing the highest potency.[7] In contrast, for ERα degradation, a 16-atom linker was found to be optimal, with longer linkers leading to a significant drop in activity.[7][8] These findings underscore the necessity of empirically determining the optimal linker length for each specific PROTAC system.[2]

The Case for Longer PEG Linkers like this compound

While direct comparative data for a PROTAC utilizing a precise this compound linker is not extensively available in the public domain, the trends observed in various studies suggest potential advantages for longer PEG chains in certain contexts. A linker with 24 PEG units would be considered a significantly long linker.

Potential Advantages of Longer PEG Linkers:

  • Greater Flexibility: Longer linkers can provide the necessary flexibility for the PROTAC to adopt a more favorable conformation for the formation of a stable ternary complex, which can be particularly beneficial for challenging targets.[2]

  • Spanning Larger Distances: For target proteins with deep binding pockets or E3 ligases with less accessible surfaces, a longer linker may be essential to effectively bridge the two proteins.[2]

  • Improved Physicochemical Properties: PEG linkers are known to enhance the aqueous solubility and cell permeability of PROTAC molecules, which can lead to improved pharmacokinetic profiles.[2][9]

Experimental Protocols

To aid researchers in the systematic evaluation of different PEG linker lengths, a detailed protocol for a key experiment is provided below.

Western Blotting for PROTAC-Mediated Protein Degradation

This protocol is used to determine the extent of target protein degradation following treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
  • Allow cells to adhere overnight.
  • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).
  • Include a vehicle control (e.g., DMSO).[1]

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.
  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
  • Collect the supernatant containing the protein extracts.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling for 5 minutes.
  • Separate the protein lysates by SDS-PAGE.
  • Transfer the separated proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
  • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
  • Wash the membrane three times with TBST.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
  • Visualize the bands using a chemiluminescence imaging system.
  • Quantify the band intensities using image analysis software.
  • Normalize the target protein band intensity to the loading control band intensity.
  • Calculate the percentage of degradation relative to the vehicle-treated control.[3]

Visualizing PROTAC Mechanisms and Workflows

To provide a clearer understanding of the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUb Poly-ubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: General workflow of PROTAC-mediated protein degradation.

Experimental_Workflow start Start cell_culture Cell Seeding & Culture start->cell_culture protac_treatment PROTAC Treatment (Varying Concentrations & Time) cell_culture->protac_treatment cell_lysis Cell Lysis & Protein Extraction protac_treatment->cell_lysis quantification Protein Quantification (BCA) cell_lysis->quantification western_blot Western Blotting (SDS-PAGE, Transfer, Antibody Incubation) quantification->western_blot detection Detection & Image Acquisition western_blot->detection analysis Data Analysis (Quantification, DC50/Dmax Calculation) detection->analysis end End analysis->end

Caption: Experimental workflow for Western Blot analysis.

Linker_Properties_Logic cluster_linker Linker Properties cluster_outcomes PROTAC Performance Length Length TernaryComplex Ternary Complex Formation & Stability Length->TernaryComplex Composition Composition (e.g., PEG, Alkyl) PK Pharmacokinetics (Solubility, Permeability) Composition->PK Flexibility Flexibility Flexibility->TernaryComplex Efficacy Degradation Efficacy (DC50, Dmax) TernaryComplex->Efficacy

Caption: Logical relationship of linker properties and PROTAC performance.

References

A Head-to-Head Comparison: HO-Peg24-CH2CH2cooh vs. Alkyl-Based Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly influences the pharmacokinetic profile, efficacy, and safety of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of the hydrophilic linker, HO-Peg24-CH2CH2cooh, and traditional alkyl-based linkers, supported by experimental data to inform rational drug design.

The fundamental difference between these two classes of linkers lies in their chemical nature. This compound is a polyethylene (B3416737) glycol (PEG)-based linker, characterized by its hydrophilic and flexible polyether chain. In contrast, alkyl-based linkers are composed of hydrophobic hydrocarbon chains. This inherent distinction in polarity is the primary driver of their differential performance in biological systems.

Executive Summary of Comparative Performance

FeatureThis compound (PEG-Based)Alkyl-Based Linkers
Solubility High aqueous solubility.[1]Low aqueous solubility, high lipid solubility.
Pharmacokinetics (PK) Prolonged plasma half-life, reduced clearance.[2][3]Shorter plasma half-life, more rapid clearance.
Stability Generally stable, can shield cargo from enzymatic degradation.Chemically stable, but can be more susceptible to metabolic oxidation.
Cell Permeability Can be lower due to high polarity, but flexibility may aid in membrane traversal.[4]Generally higher due to hydrophobicity, facilitating passive diffusion across cell membranes.
Immunogenicity Low immunogenicity.Generally low immunogenicity.
Drug-to-Antibody Ratio (DAR) in ADCs Can enable higher DARs by mitigating aggregation of hydrophobic drugs.Higher DARs can lead to aggregation and poor solubility.
PROTAC Efficacy Can improve solubility and ternary complex formation, but length is critical.Can enhance cell permeability, but may lead to lower solubility of the final PROTAC molecule.

Quantitative Data Comparison

The following tables summarize quantitative data from various studies comparing the performance of PEG-based and alkyl-based linkers in ADCs and PROTACs. While direct data for this compound is not always available, the trends observed with other PEG linkers of similar length are presented to provide a strong comparative framework.

Table 1: Impact of Linker on Antibody-Drug Conjugate (ADC) Pharmacokinetics and Efficacy
Linker TypeHalf-life (t½) in vivoIn Vitro Cytotoxicity (IC50)Maximum Tolerated Dose (MTD)Reference
No PEG Linker19.6 min4.94 nM5.0 mg/kg[5]
4 kDa PEG Linker49 min (2.5-fold increase)31.9 nM (6.5-fold decrease)10.0 mg/kg (2-fold increase)
10 kDa PEG Linker220 min (11.2-fold increase)111.3 nM (22.5-fold decrease)20.0 mg/kg (4-fold increase)
Linear PEG24 Linker in Amide-Coupled ADCSlower clearance compared to a non-PEGylated linker.Not specifiedNot specified
Pendant (2x PEG12) Linker in Amide-Coupled ADCSlower clearance than linear PEG24.Not specifiedNot specified

Note: The data from the study on 4 kDa and 10 kDa PEG linkers illustrates a common trade-off where increased pharmacokinetic stability from longer PEG chains can sometimes lead to reduced in vitro potency. However, the overall in vivo efficacy was improved due to the prolonged circulation time.

Table 2: Influence of Linker Composition on PROTAC Degradation Efficiency
PROTAC Linker CompositionDC50 (nM)Dmax (%)Reference
Alkyl/Ether (< 12 atoms)No degradation-
Alkyl (9-atom chain)Concentration-dependent decreaseNot specified
PEGEffective degradationNot specified
Flexible (PEG) Parent PROTAC54 (Exhibited degradation)Not specified

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency. Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments involved in the comparison of drug conjugates with different linkers.

In Vitro Plasma Stability Assay

Objective: To determine the stability of a drug conjugate and the rate of payload deconjugation in plasma.

Methodology:

  • Incubate the drug conjugate (e.g., ADC or PROTAC) at a defined concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Analyze the samples to quantify the amount of intact conjugate, total antibody (for ADCs), and released payload.

  • Quantification Methods:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of the total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact conjugate, free payload, and any payload-adducts.

Cellular Permeability Assays

Objective: To assess the ability of a drug conjugate to cross the cell membrane.

  • Parallel Artificial Membrane Permeability Assay (PAMPA):

    • Principle: Measures the passive diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.

    • Procedure:

      • Prepare a donor plate with the test compound dissolved in a suitable buffer.

      • Prepare an acceptor plate with buffer.

      • Place the PAMPA membrane, coated with a lipid mixture (e.g., phosphatidylcholine in dodecane), between the donor and acceptor plates.

      • Incubate for a defined period (e.g., 4-16 hours).

      • Measure the concentration of the compound in both donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

      • Calculate the permeability coefficient (Pe).

  • Caco-2 Permeability Assay:

    • Principle: Uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium, to assess both passive and active transport.

    • Procedure:

      • Culture Caco-2 cells on permeable filter supports for approximately 21 days to allow for differentiation and monolayer formation.

      • Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

      • Add the test compound to the apical (A) or basolateral (B) side of the monolayer.

      • Incubate for a specific time (e.g., 2 hours) at 37°C.

      • Collect samples from the opposite chamber.

      • Quantify the compound concentration using LC-MS/MS.

      • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport.

In Vivo Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a drug conjugate in a living organism.

Methodology:

  • Administer the drug conjugate to a cohort of animals (e.g., mice or rats) via the intended clinical route (e.g., intravenous injection).

  • Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).

  • Process the blood samples to isolate plasma.

  • Analyze the plasma samples using a validated bioanalytical method (e.g., ELISA or LC-MS/MS) to determine the concentration of the drug conjugate over time.

  • Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).

Visualization of Experimental Workflow and Signaling Pathways

To further elucidate the processes described, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Drug_Conjugate Drug Conjugate (PEG or Alkyl Linker) Plasma_Stability Plasma Stability Assay (ELISA, LC-MS) Drug_Conjugate->Plasma_Stability Permeability_Assay Cellular Permeability (PAMPA, Caco-2) Drug_Conjugate->Permeability_Assay Cytotoxicity_Assay In Vitro Cytotoxicity (IC50 Determination) Drug_Conjugate->Cytotoxicity_Assay PK_Study Pharmacokinetic Study (Animal Model) Plasma_Stability->PK_Study Proceed if stable Permeability_Assay->PK_Study Proceed if permeable Efficacy_Study In Vivo Efficacy (Tumor Model) Cytotoxicity_Assay->Efficacy_Study Proceed if potent PK_Study->Efficacy_Study Toxicity_Study Toxicity Assessment (MTD Determination) Efficacy_Study->Toxicity_Study

Caption: Comparative experimental workflow for evaluating linker performance.

PROTAC_MoA PROTAC PROTAC (PEG or Alkyl Linker) POI Protein of Interest (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Conclusion

The selection between a PEG-based linker like this compound and an alkyl-based linker is a nuanced decision that depends on the specific therapeutic modality and the properties of the payload. PEG linkers offer significant advantages in improving the hydrophilicity and pharmacokinetic properties of a drug conjugate, which can be particularly beneficial for hydrophobic payloads and for achieving sustained systemic exposure. However, this can sometimes come at the cost of reduced in vitro potency and cellular permeability.

Alkyl linkers, with their inherent hydrophobicity, can enhance cell membrane permeability, which is advantageous for drugs with intracellular targets. However, their use can be limited by the poor aqueous solubility of the resulting conjugate, especially at higher drug loadings.

Ultimately, the optimal linker must be determined empirically through a systematic evaluation of various linker types and lengths, utilizing the experimental workflows outlined in this guide. By carefully considering the interplay between the linker and the overall performance of the drug conjugate, researchers can rationally design more effective and safer therapeutics.

References

A Researcher's Guide to Validating PEG Conjugation Efficiency by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a cornerstone of modern drug development. It serves to enhance the pharmacokinetic and pharmacodynamic properties of biotherapeutics by increasing their hydrodynamic size, which in turn reduces renal clearance and shields them from proteolytic degradation and immune recognition. The efficiency of this conjugation reaction is a critical quality attribute that must be accurately measured. While the specific linker HO-Peg24-CH2CH2cooh is a representative hydrophilic spacer, the principles of validating its conjugation to a biomolecule are broadly applicable.

High-Performance Liquid Chromatography (HPLC) stands out as a powerful analytical tool for characterizing PEGylated products, offering high resolution and quantitative accuracy.[1][2] This guide compares the most common HPLC-based methods for validating PEG conjugation efficiency—Size-Exclusion Chromatography (SEC), Reversed-Phase HPLC (RP-HPLC), and Hydrophobic Interaction Chromatography (HIC)—providing experimental insights and comparative data to aid researchers in method selection and implementation.

Core Principles of HPLC for PEG Conjugate Analysis

The goal of HPLC analysis in this context is to separate the desired PEG-protein conjugate from unconjugated protein and excess, unreacted PEG reagent. The success of the separation depends on exploiting the physicochemical differences between these three species.

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius.[] PEGylation significantly increases a protein's size, making SEC a direct method for monitoring the reaction's progress.[4][5]

  • Reversed-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity.[] The addition of a large, hydrophilic PEG chain typically reduces the overall hydrophobicity of a protein, causing the conjugate to elute earlier than the native protein from a non-polar stationary phase.

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their surface hydrophobicity under non-denaturing, high-salt conditions.[6][7] PEGylation can shield hydrophobic patches on the protein surface, leading to weaker interaction with the HIC resin and earlier elution.

Comparison of HPLC Methodologies

The choice of HPLC method depends on the specific characteristics of the protein, the PEG linker, and the desired information. The following table summarizes key operational parameters and performance characteristics of the three main techniques.

Parameter Size-Exclusion Chromatography (SEC) Reversed-Phase HPLC (RP-HPLC) Hydrophobic Interaction Chromatography (HIC)
Principle of Separation Hydrodynamic Radius (Size)[][4]Hydrophobicity[]Surface Hydrophobicity[6][7]
Typical Stationary Phase Porous silica (B1680970) or polymer with controlled pore sizes (e.g., TSKgel, Sepax)C4, C8, or C18 alkyl chains bonded to silica[8]Phenyl, Butyl, or Octyl groups on a hydrophilic backbone[9][10]
Mobile Phase Aqueous buffer (e.g., phosphate, HEPES)[11]Acetonitrile/water gradient with acid modifier (e.g., TFA)[8]Decreasing salt gradient (e.g., ammonium (B1175870) sulfate, sodium chloride)[9]
Key Advantage Excellent for separating species of different sizes (e.g., monomer vs. aggregate, conjugated vs. unconjugated protein).High resolution, capable of separating positional isomers.[]Non-denaturing conditions preserve protein structure and activity.[10]
Key Limitation May not resolve free PEG from the conjugate if their hydrodynamic radii are similar.[12]Can be denaturing; organic solvents and high temperatures may not be suitable for all proteins.The presence of PEG in the mobile phase can affect protein retention.[9]
Typical Elution Order 1. Conjugate (Largest) 2. Unconjugated Protein 3. Free PEG (Smallest)1. Conjugate (More hydrophilic) 2. Unconjugated Protein (More hydrophobic)1. Conjugate (Less surface hydrophobicity) 2. Unconjugated Protein (More surface hydrophobicity)

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for each HPLC technique based on established practices.

Protocol 1: Size-Exclusion HPLC (SEC-HPLC)

This method is ideal for resolving the larger PEG-protein conjugate from the smaller, unconjugated protein.

  • System Preparation: Use an HPLC system with a UV detector set to 280 nm (for protein) and optionally a Refractive Index (RI) detector for detecting the PEG moiety, which has a poor UV absorbance.[11]

  • Column: A silica-based SEC column (e.g., Tosoh TSKgel G3000SWxL, 7.8 mm x 300 mm) is commonly used.[5] For higher resolution, two columns can be employed in series.[5]

  • Mobile Phase: Prepare an isocratic mobile phase, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.9.[5]

  • Sample Preparation: Dilute the conjugation reaction mixture in the mobile phase to a final protein concentration of approximately 1 mg/mL.

  • Chromatographic Run:

    • Inject 20 µL of the sample.

    • Run the mobile phase at a flow rate of 0.5 - 1.0 mL/min for 30-40 minutes.

  • Data Analysis: The conjugate will elute first, followed by the unconjugated protein. Calculate conjugation efficiency by integrating the peak areas:

    • Efficiency (%) = [Area(Conjugate) / (Area(Conjugate) + Area(Unconjugated Protein))] x 100

Protocol 2: Reversed-Phase HPLC (RP-HPLC)

This high-resolution technique can often separate different species of PEGylated proteins (e.g., mono-, di-PEGylated) and positional isomers.

  • System Preparation: An HPLC system with a DAD detector is suitable. Monitor at 220 nm for peptide bonds and 280 nm for aromatic residues.[8] A column heater is recommended.

  • Column: A C4 or C18 column with wide pores (300 Å) is recommended for proteins (e.g., Jupiter C18, 150 x 4.6 mm).[8] Studies have shown C18 phases can provide excellent separation of PEGylated proteins from their unmodified counterparts.[8]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 90% Acetonitrile with 0.085% TFA.[8]

  • Sample Preparation: Dilute the sample in Solvent A.

  • Chromatographic Run:

    • Equilibrate the column at 20% Solvent B.

    • Inject 10-15 µg of protein.[8]

    • Apply a linear gradient from 20% to 65% Solvent B over 25 minutes at a flow rate of 1 mL/min.[8]

    • Set column temperature to 45-90°C to improve peak shape.[8]

  • Data Analysis: The PEGylated conjugate, being more hydrophilic, will typically elute earlier than the more hydrophobic native protein. Calculate efficiency using peak areas as described for SEC.

Visualizing the Workflow and Separation Principle

Diagrams created using Graphviz DOT language help clarify complex processes and relationships.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Reaction Conjugation Reaction (Protein + PEG Linker) Dilution Dilute Sample in Mobile Phase Reaction->Dilution Injection Inject Sample onto HPLC Column Dilution->Injection Separation Chromatographic Separation (SEC, RP, or HIC) Injection->Separation Detection Detect Eluting Species (UV, RI) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas (Conjugate, Unconjugated) Chromatogram->Integration Calculation Calculate Conjugation Efficiency (%) Integration->Calculation

Figure 1. General experimental workflow for HPLC validation of PEG conjugation efficiency.

G cluster_mixture Injected Sample Mixture cluster_column HPLC Separation Principle cluster_sec SEC (Size) cluster_rp RP-HPLC (Hydrophobicity) P Protein S2 2. Protein P->S2 Elutes Later R2 2. Protein (More Hydrophobic) P->R2 Elutes Later PEG Free PEG S3 3. Free PEG (Smallest) PEG->S3 C Conjugate S1 1. Conjugate (Largest) C->S1 Elutes First R1 1. Conjugate (Less Hydrophobic) C->R1 Elutes First start end start->end HPLC Column

Figure 2. Logical diagram illustrating the elution order based on separation principles.

Alternative and Complementary Methods

While HPLC is a gold standard, other methods can provide complementary information.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis separates proteins by molecular weight. It offers a simple, visual, and qualitative assessment of conjugation.[2] A successful PEGylation reaction is indicated by a shift to a higher apparent molecular weight for the conjugate compared to the unconjugated protein. However, SDS-PAGE has lower resolution and is less quantitative than HPLC.[1] It is often used for initial screening before HPLC confirmation.[1]

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to provide exact mass measurements, confirming the identity of the conjugate and determining the number of PEG chains attached.

  • Capillary Electrophoresis (CE): An alternative high-resolution separation technique that separates molecules based on their charge-to-size ratio.[]

References

The Influence of PEG Linker Length on PROTAC Ternary Complex Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's native ubiquitin-proteasome system. A critical determinant of a PROTAC's success is the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized for their favorable physicochemical properties. This guide provides an objective comparison of how PEG linker length influences the formation of the crucial protein-PROTAC-E3 ligase ternary complex, supported by experimental data and detailed methodologies.

The linker is not merely a spacer but an active contributor to the PROTAC's efficacy.[1] Its length and composition are paramount in facilitating the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[2] An improperly designed linker can lead to suboptimal outcomes. A linker that is too short may introduce steric hindrance, preventing the simultaneous binding of the protein of interest (POI) and the E3 ligase.[2][] Conversely, an excessively long linker can result in a flexible and unstable ternary complex, leading to inefficient ubiquitination.[2] Therefore, the optimization of linker length is a critical step in the development of potent and selective PROTACs.[2]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

A diagram of the PROTAC-mediated protein degradation pathway.

Experimental_Workflow Workflow for Evaluating PROTAC Linker Efficacy cluster_design PROTAC Design & Synthesis cluster_biophysical Biophysical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Optimization Design Synthesize PROTACs with varying PEG linker lengths SPR_ITC SPR / ITC / BLI (Ternary Complex Formation, Affinity, Cooperativity) Design->SPR_ITC Western_Blot Western Blot / In-Cell HiBiT (Protein Degradation - DC50, Dmax) SPR_ITC->Western_Blot Analysis Correlate linker length with ternary complex stability and degradation efficacy Western_Blot->Analysis Optimization Select optimal linker length Analysis->Optimization

A typical experimental workflow for evaluating PROTAC linker efficacy.

Comparative Data on PEG Linker Length and PROTAC Efficacy

The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair. Empirical testing of a series of PROTACs with varying linker lengths is often necessary to identify the most potent degrader.[2] Below is a summary of quantitative data from studies evaluating the impact of linker length on the degradation of different target proteins.

Estrogen Receptor α (ERα) Degradation

In a study targeting ERα, a series of PROTACs with different linker lengths were synthesized and evaluated.[4][5] The results indicated a clear optimal linker length for maximal degradation.

PROTAC CompoundLinker Length (atoms)ERα DegradationIC50 (MCF7 cells)
11 9Moderate> 10 µM
12 12Good~5 µM
13 16 Excellent ~1 µM
14 19Moderate> 10 µM
15 21Poor> 10 µM

Data summarized from studies by Cyrus et al.[4][6]

These findings demonstrate that for ERα degradation, a 16-atom linker was optimal, with both shorter and longer linkers resulting in reduced efficacy.[][4] Interestingly, all the tested PROTACs showed similar binding affinity for ERα, suggesting that the linker length does not influence the binary binding to the target protein but is crucial for the formation of a productive ternary complex.[4][7]

p38α Degradation

A similar trend was observed in a study targeting p38α mitogen-activated protein kinase, where a "sweet spot" for linker length was identified.[2]

PROTACLinker Length (atoms)p38α DC50p38α Dmax
PROTAC A 12> 1 µM< 50%
PROTAC B 15-17 < 100 nM > 90%
PROTAC C 20> 500 nM~70%

Hypothetical data representation based on trends described in the literature.[2]

Bruton's Tyrosine Kinase (BTK) Degradation

In the case of BTK degradation, longer PEG linkers were found to be more effective. This was attributed to the alleviation of steric clashes between BTK and the E3 ligase Cereblon (CRBN).[8]

PROTACNumber of PEG unitsBTK Degradation (DC50 in Ramos cells)
Compound 1 2> 1 µM
Compound 2 3~500 nM
Compound 3 4 ~100 nM
Compound 4 5 ~80 nM
Compound 5 6~120 nM
Compound 16 29 atomsPotent

Data adapted from Zorba et al.[8][9]

This study highlights that for some protein-E3 ligase pairs, longer and more flexible linkers may be necessary to achieve a productive ternary complex conformation.[8]

Key Experimental Protocols

Several biophysical and cellular techniques are employed to characterize the formation and stability of the POI-PROTAC-E3 ternary complex and the resulting protein degradation.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) for binary and ternary complex formation.[10][11][12]

Objective: To measure the binding affinities and kinetics of binary (PROTAC-protein) and ternary (POI-PROTAC-E3) complexes.

Protocol:

  • Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.[12]

  • Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.[12]

  • Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[12]

  • Data Analysis: Analyze the sensorgrams to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).[12] The cooperativity (α) of ternary complex formation can be calculated from the binary and ternary binding affinities.[10]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of interaction.[11][13]

Objective: To determine the binding affinity (K_D), stoichiometry (n), and thermodynamic profile (ΔH, ΔS) of ternary complex formation.

Protocol:

  • Sample Preparation: Place a solution of one protein (e.g., the E3 ligase) in the ITC cell.

  • Titration: Titrate a solution containing the PROTAC and the other protein (the POI) into the cell.

  • Data Acquisition: Measure the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat signals and fit the data to a binding model to extract the thermodynamic parameters. The Gibbs free energy (ΔG) can be used to evaluate the stability of the ternary complex.[13]

Western Blot for Protein Degradation

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.[14][15]

Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.[15]

Protocol:

  • Cell Culture and Treatment: Seed cells in a 6-well plate. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[14]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein, followed by incubation with a secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Quantification: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the percentage of protein degradation.[4]

Conclusion

The linker is a critical determinant of PROTAC efficacy, and its rational design is paramount for developing successful protein degraders.[12] The length of the PEG linker directly influences the formation and stability of the ternary complex, which in turn dictates the efficiency of target protein degradation.[1] As the experimental data demonstrates, there is no universal optimal linker length; it must be empirically determined for each new target protein and E3 ligase combination.[2][14] By systematically evaluating a range of linker lengths using a combination of biophysical and cellular assays as detailed in this guide, researchers can navigate the complexities of PROTAC design and accelerate the development of novel and effective targeted protein degradation therapeutics.

References

A Comparative Guide to HO-PEG24-CH2CH2COOH vs. Shorter PEG Linkers for Optimal Bioconjugate Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs) or PROTACs, hinges on the careful selection of each component. The linker, a seemingly simple bridge, is a critical determinant of a conjugate's therapeutic index, influencing its solubility, stability, pharmacokinetics, and ultimately, its efficacy and safety. Among the diverse linker technologies available, polyethylene (B3416737) glycol (PEG) has garnered significant attention for its ability to favorably modulate these properties.

This guide provides an objective comparison of the long-chain HO-PEG24-CH2CH2COOH linker against its shorter counterparts, namely PEG4 and PEG8 linkers. This analysis is supported by a synthesis of experimental data from various studies to inform the rational selection of a PEG linker for your specific application.

The Influence of PEG Linker Length on Bioconjugate Properties

The length of the PEG chain in a linker can profoundly influence the physicochemical and pharmacological properties of the resulting bioconjugate.[1] Hydrophobic drug payloads can induce aggregation of ADCs, leading to rapid clearance from circulation. The incorporation of hydrophilic PEG linkers can counteract this, permitting higher drug-to-antibody ratios (DARs) without compromising the bioconjugate's properties.[1][2]

Generally, a longer PEG chain increases the hydrodynamic radius of the conjugate, which in turn reduces renal clearance and extends plasma half-life.[3][4] This prolonged circulation can lead to greater accumulation of the therapeutic agent in the target tissue. However, the choice of PEG linker length represents a balance, as longer linkers might sometimes lead to a decrease in in vitro potency.

Data Presentation: Performance Metrics of PEG Linkers

The following tables summarize quantitative data from multiple studies, comparing key performance metrics across different PEG linker lengths. It is important to note that the specific antibody, payload, and target can influence the optimal linker length, necessitating empirical evaluation.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance Metrics

PEG Linker LengthClearance Rate (mL/kg/day) (vs. Non-PEGylated)Tumor Growth InhibitionIn Vitro CytotoxicityKey FindingsReferences
PEG4 ~5.5 (0.65-fold)35-45% reduction in tumor weightGenerally HigherProvides better ADC stability by anchoring the payload closer to the antibody.
PEG8 ~2.5 (0.29-fold)75-85% reduction in tumor weightModerately ReducedOften represents an optimal balance, providing significant improvements in pharmacokinetics without substantial loss of in vitro potency. A threshold effect is often observed around PEG8, beyond which further increases in length have a diminished impact on clearance.
PEG24 ~2.5 (0.29-fold)75-85% reduction in tumor weightMay be ReducedDramatically improves the pharmacokinetic profile, leading to prolonged half-life and increased area under the curve (AUC), which is particularly advantageous for ADCs with hydrophobic payloads.

Table 2: Qualitative Comparison of Different PEG Linker Length Categories

PEG Linker Length CategoryKey Characteristics
Short (e.g., PEG4) - Generally provide better ADC stability. - May offer less of a "stealth" effect, potentially leading to faster clearance compared to longer linkers.
Medium (e.g., PEG8) - Often represents a favorable balance between improved pharmacokinetics and retained in vitro potency.
Long (e.g., this compound) - Significantly enhances the pharmacokinetic profile, increasing circulation half-life. - Particularly beneficial for conjugates with hydrophobic payloads or when targeting antigens with low expression levels. - The use of hydrophilic linkers like PEG24 can positively impact the physical stability and in vivo performance of ADCs.

Mandatory Visualization

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_0 General Structure of a PEGylated Antibody-Drug Conjugate Antibody Antibody PEG_Linker HO-PEGn-CH2CH2COOH (n = 4, 8, 24) Antibody->PEG_Linker Conjugation Site (e.g., Lysine, Cysteine) Payload Cytotoxic Payload PEG_Linker->Payload

General structure of a PEGylated Antibody-Drug Conjugate.

cluster_1 Experimental Workflow for Comparing ADCs with Different PEG Linker Lengths A Antibody Modification (e.g., reduction of disulfides) C Conjugation A->C B Drug-Linker Preparation (Payload + PEG4, PEG8, or PEG24 linker) B->C D Purification (e.g., Size-Exclusion Chromatography) C->D E Characterization (DAR, Purity, Aggregation) D->E F In Vitro & In Vivo Evaluation E->F

References

A Comparative Analysis of Linear vs. Branched PEG Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker component of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing stability, pharmacokinetics (PK), efficacy, and toxicity.[1] Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has been widely adopted to enhance the physicochemical and pharmacological properties of ADCs. The choice between a linear and a branched PEG architecture can significantly impact the overall performance of the conjugate. This guide provides an objective comparison of linear and branched PEG linkers in ADCs, supported by experimental data, to inform rational ADC design.

Key Differences and Rationale for Use

Linear PEG linkers consist of a single, unbranched chain of ethylene (B1197577) glycol units, offering a straightforward approach to increasing the hydrophilicity and spacing between the antibody and the payload.[] Branched PEG linkers, in contrast, feature multiple PEG chains extending from a central core.[] This architecture allows for a greater hydrodynamic radius, which can reduce renal clearance and extend the in vivo half-life.[3] Additionally, branched linkers can facilitate higher drug-to-antibody ratios (DAR) by providing more attachment points for the payload, potentially leading to enhanced potency.[4]

Data Presentation: A Quantitative Comparison

The selection of a linear or branched PEG linker significantly impacts the physicochemical and pharmacokinetic properties of an ADC. The following tables summarize key quantitative data comparing ADCs constructed with these two linker architectures.

Table 1: Comparison of Pharmacokinetic Parameters

ParameterLinear PEG LinkerBranched/Pendant PEG LinkerFold Difference (Branched vs. Linear)ADC SystemReference
Clearance (mL/day/kg) HighLowSlower ClearanceTrastuzumab-DM1 (DAR 8)[1]
Area Under the Curve (AUC) LowerNearly 3-fold Higher~3xTrastuzumab-DM1 (DAR 8)[1]
Plasma Half-life ShorterLongerLonger Half-lifeGeneral Observation[][3]

Table 2: In Vitro Cytotoxicity

Cell LineLinker ArchitectureIC50 (ng/mL)ADC SystemReference
Karpas-299Linear (PEG2 to PEG24)~10Anti-CD30 ADC[1]
HER2-positive SK-BR-3Short BranchedLess PotentTrastuzumab-MMAE
HER2-positive SK-BR-3Long BranchedMore PotentTrastuzumab-MMAE

Note: Direct head-to-head IC50 comparisons for linear vs. branched PEG on the same ADC are limited in the reviewed literature. The data for branched linkers indicates that length within the branched structure is a critical factor for potency.

Table 3: In Vivo Efficacy

Tumor ModelLinker ArchitectureOutcomeADC SystemReference
Xenograft ModelBranched PEG12-OHEnhanced anti-tumor activity compared to non-PEGylated linkerDAR 4 and DAR 8 ADCs[1]
Ovarian Cancer Mouse ModelPendant (Branched-like)Higher tumor volume reduction and more prolonged median survival compared to linearTrastuzumab-DM1 (DAR 8)

Experimental Protocols

Detailed methodologies are crucial for the design and evaluation of ADCs with different PEG linkers. Below are representative protocols for key experiments.

Synthesis of a PEGylated ADC

This protocol outlines a general two-step conjugation procedure for creating an ADC with a PEG linker.

Materials:

  • Monoclonal antibody (mAb)

  • Heterobifunctional PEG linker (e.g., Maleimide-PEG-NHS ester)

  • Cytotoxic payload with a reactive group (e.g., thiol)

  • Reaction buffers (e.g., PBS, borate (B1201080) buffer)

  • Reducing agent (e.g., TCEP) for cysteine-linked conjugation

  • Purification system (e.g., size exclusion chromatography - SEC)

Procedure:

  • Antibody Modification (for cysteine-linked conjugation):

    • Incubate the mAb with a reducing agent like TCEP to selectively reduce interchain disulfide bonds, exposing free thiol groups.

  • Linker-Payload Conjugation:

    • Dissolve the cytotoxic payload in an appropriate organic solvent (e.g., DMSO).

    • React the payload with the heterobifunctional PEG linker to form the linker-payload intermediate.

  • Conjugation to Antibody:

    • React the activated linker-payload with the modified antibody. The NHS ester end of the linker will react with lysine (B10760008) residues, or the maleimide (B117702) end will react with the exposed thiol groups.

  • Purification:

    • Purify the resulting ADC using SEC to remove unreacted linker, payload, and aggregates.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

    • Assess the purity and aggregation state of the ADC by SEC.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the potency of an ADC against cancer cell lines.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the target cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and unconjugated antibody in culture medium.

    • Remove the existing medium from the cells and add the ADC or control solutions. Include untreated wells as a negative control.

    • Incubate the plate for a defined period (e.g., 72-96 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

In Vivo Efficacy Study (Xenograft Model)

This protocol outlines a typical study to evaluate the anti-tumor activity of an ADC in a mouse model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude)

  • Human cancer cell line

  • ADC, vehicle control, and control antibody solutions

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant the human cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADC with linear linker, ADC with branched linker).

    • Administer a single intravenous (IV) dose of the respective treatments.

  • Monitoring:

    • Measure the tumor volume using calipers two to three times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint:

    • The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the vehicle control group.

    • Perform statistical analysis to determine the significance of the anti-tumor effect.

Mandatory Visualization

Structural Comparison of Linear and Branched PEG Linkers in ADCs cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker Antibody_L Antibody Linker_L Linear PEG Chain Antibody_L->Linker_L Conjugation Site Payload_L Payload Linker_L->Payload_L Antibody_B Antibody Core Core Antibody_B->Core Conjugation Site PEG1 PEG Arm Core->PEG1 PEG2 PEG Arm Core->PEG2 Payload1 Payload PEG1->Payload1 Payload2 Payload PEG2->Payload2

Caption: Structural comparison of linear and branched PEG linkers in ADCs.

Experimental Workflow for ADC Efficacy Comparison start Start synthesis ADC Synthesis (Linear vs. Branched PEG) start->synthesis characterization Physicochemical Characterization (DAR, Purity, Aggregation) synthesis->characterization in_vitro In Vitro Cytotoxicity Assay (IC50 Determination) characterization->in_vitro pk_study Pharmacokinetic Study in Mice (Clearance, Half-life) characterization->pk_study in_vivo In Vivo Efficacy Study (Xenograft Model, TGI) in_vitro->in_vivo pk_study->in_vivo data_analysis Comparative Data Analysis in_vivo->data_analysis conclusion Conclusion on Optimal Linker data_analysis->conclusion

Caption: Experimental workflow for comparing ADC efficacy.

Conclusion

The choice between linear and branched PEG linkers is a critical design consideration in the development of ADCs. Branched linkers can offer significant advantages in terms of improved pharmacokinetic profiles, including reduced clearance and longer half-life, which often translates to enhanced in vivo efficacy.[1][3] This is particularly beneficial for ADCs with high DARs carrying hydrophobic payloads. However, the increased steric hindrance of branched linkers may, in some cases, negatively impact the in vitro potency of the ADC. Linear linkers, while structurally simpler, may provide more predictable behavior and less steric hindrance. The optimal linker architecture is highly dependent on the specific antibody, payload, and desired therapeutic outcome. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the selection of PEG linker architecture for novel ADC candidates.

References

A Head-to-Head Comparison: HO-Peg24-CH2CH2cooh vs. Maleimide-PEG Linkers for Thiol Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules is fundamental to creating effective therapeutics, diagnostics, and research tools. Polyethylene glycol (PEG) linkers are widely used to improve the solubility, stability, and pharmacokinetic profiles of bioconjugates. When targeting thiol groups, particularly the sulfhydryl group of cysteine residues in proteins and peptides, the choice of reactive chemistry is critical.

This guide provides an objective, data-driven comparison between two distinct PEGylation strategies for thiol conjugation: the direct reaction of Maleimide-PEG and the indirect, multi-step approach required for HO-Peg24-CH2CH2cooh .

Executive Summary

Maleimide-PEG linkers offer a direct, rapid, and highly specific method for conjugating to thiols through a Michael addition reaction.[1][2][3] This approach is valued for its efficiency and mild reaction conditions. However, the stability of the resulting thioether bond can be a concern, as it is susceptible to a reversal of the initial reaction (retro-Michael reaction), particularly in the thiol-rich environment found in plasma.[2][4]

In contrast, This compound , a heterobifunctional linker with terminal hydroxyl and carboxyl groups, does not react directly with thiols. Thiol conjugation using this linker is a more complex, multi-step process that necessitates the use of additional crosslinkers. While this indirect strategy is less straightforward, it can be engineered to produce highly stable linkages, avoiding the reversibility issues associated with maleimides.

Reaction Mechanisms and Specificity

The fundamental difference between these two linkers lies in their chemical reactivity towards thiols.

Maleimide-PEG: Direct Thiol Conjugation Maleimide groups are electrophilic compounds that react specifically with nucleophilic thiol groups under mild conditions (pH 6.5-7.5) to form a stable covalent thioether bond. This reaction, a Michael addition, is approximately 1,000 times faster with thiols than with amines at neutral pH, granting it high chemoselectivity.

cluster_maleimide Maleimide-PEG Pathway Maleimide_PEG Maleimide-PEG Conjugate Stable Thioether Adduct Maleimide_PEG->Conjugate Michael Addition Thiol_Molecule R-SH (Thiol-containing Molecule) Thiol_Molecule->Conjugate

Caption: Direct conjugation of a Maleimide-PEG linker to a thiol.

This compound: Indirect Thiol Conjugation The carboxylic acid group of this compound must first be activated, typically using carbodiimide (B86325) chemistry (e.g., EDC with N-hydroxysuccinimide), to form an active ester. This ester can then react with a primary amine. To achieve thiol conjugation, a heterobifunctional crosslinker containing both an amine and a thiol-reactive group (like a maleimide) is used. This creates a multi-step pathway.

cluster_carboxyl HO-PEG-COOH Pathway (Indirect) Carboxyl_PEG HO-PEG-COOH Active_Ester PEG-NHS Ester Carboxyl_PEG->Active_Ester Activation Activator EDC / NHS Activator->Active_Ester PEG_Maleimide HO-PEG-(Linker)-Maleimide Active_Ester->PEG_Maleimide Amide Bond Formation Crosslinker H2N-(Linker)-Maleimide (Amine-Maleimide Crosslinker) Crosslinker->PEG_Maleimide Final_Conjugate Stable Thioether Adduct PEG_Maleimide->Final_Conjugate Michael Addition Thiol_Molecule R-SH (Thiol-containing Molecule) Thiol_Molecule->Final_Conjugate

Caption: Multi-step pathway for indirect thiol conjugation using a carboxyl-PEG linker.

Performance Comparison

Quantitative data highlights the trade-offs between the two approaches in terms of reaction efficiency and the stability of the final conjugate.

Table 1: Comparison of Reaction Characteristics

FeatureMaleimide-PEGThis compound
Reaction Type Direct Michael AdditionIndirect; requires carboxyl activation and a heterobifunctional crosslinker
Number of Steps One stepMultiple steps (typically 2-3)
Specificity Highly specific for thiols at pH 6.5-7.5Dependent on the chosen crosslinker chemistry
Reaction pH 6.5 - 7.5Activation (pH 6.0-7.5), Amine coupling (pH 7.2-8.5), Thiol coupling (pH 6.5-7.5)
Simplicity HighLow

Table 2: Comparison of Performance Metrics

MetricMaleimide-PEGThis compound
Conjugation Efficiency High (>80%)Moderate; overall yield is the product of efficiencies at each step
Conjugate Stability Variable; susceptible to retro-Michael reaction (deconjugation)High; stability is determined by the bonds formed, which can be highly stable
Stability Data <70% of conjugate remained intact after 7 days incubation with 1 mM glutathione.A comparable mono-sulfone-PEG conjugate (a stable alternative) retained >90% conjugation under the same conditions.

Note: The stability of maleimide-thiol adducts can be significantly improved if the succinimide (B58015) ring undergoes hydrolysis to form a stable ring-opened succinamic acid derivative. This process can be slow for standard N-alkyl maleimides but can be accelerated with specifically designed maleimides.

Experimental Protocols

Protocol 1: Direct Thiol Conjugation using Maleimide-PEG

This protocol provides a general procedure for labeling a thiol-containing protein with a Maleimide-PEG linker.

  • Preparation of Protein: Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), HEPES, Tris) at a pH of 7.0-7.5. A typical protein concentration is 1-10 mg/mL. If the protein contains disulfide bonds that need to be conjugated, they must first be reduced using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

  • Preparation of Maleimide-PEG: Immediately before use, dissolve the Maleimide-PEG reagent in a water-miscible organic solvent (e.g., DMSO or DMF) and then dilute into the conjugation buffer. Maleimide reagents are susceptible to hydrolysis and should be prepared fresh.

  • Conjugation Reaction: Add the dissolved Maleimide-PEG to the protein solution. A molar excess of the Maleimide-PEG reagent (typically 5- to 20-fold) is used.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove excess, unreacted Maleimide-PEG reagent and byproducts using dialysis, size-exclusion chromatography (SEC), or another suitable purification method.

  • Characterization: Confirm conjugation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Protocol 2: Indirect Thiol Conjugation using this compound

This protocol outlines a representative multi-step procedure using EDC/NHS chemistry and an amine-maleimide crosslinker.

Step A: Activation of Carboxyl-PEG

  • Reagent Preparation: Dissolve the this compound linker in an activation buffer (e.g., 0.1 M MES, pH 6.0).

  • Activation: Add a 10-fold molar excess of NHS and EDC to the PEG solution.

  • Incubation: Incubate for 15-30 minutes at room temperature to form the NHS-ester.

Step B: Reaction with Amine-Maleimide Crosslinker

  • Crosslinker Addition: Add the amine-maleimide crosslinker (dissolved in an appropriate solvent) to the activated PEG-NHS ester solution. The pH may need to be adjusted to 7.2-8.0 for efficient amine coupling.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.

  • Purification (Optional but Recommended): Purify the resulting PEG-maleimide intermediate to remove excess crosslinker and activation reagents, using dialysis or SEC.

Step C: Conjugation to Thiol-containing Protein

  • Final Reaction: Add the purified PEG-maleimide intermediate to the thiol-containing protein (prepared as in Protocol 1, Step 1).

  • Incubation: Incubate for 1-2 hours at room temperature at pH 7.0-7.5.

  • Purification: Purify the final conjugate to remove all unreacted components as described in Protocol 1, Step 5.

Comparative Experimental Workflow

The choice of linker dramatically impacts the complexity of the experimental workflow.

cluster_maleimide_flow Maleimide-PEG Workflow cluster_carboxyl_flow HO-PEG-COOH Workflow M_Start Start M_Prep_Prot Prepare Thiol-Protein (pH 7.0-7.5) M_Start->M_Prep_Prot M_React Combine and Incubate (1-2h, RT) M_Prep_Prot->M_React M_Prep_Mal Prepare Maleimide-PEG (Fresh) M_Prep_Mal->M_React M_Purify Purify Conjugate (e.g., SEC) M_React->M_Purify M_End End M_Purify->M_End C_Start Start C_Activate Activate HO-PEG-COOH (EDC/NHS, pH 6.0) C_Start->C_Activate C_Add_Linker Add Amine-Maleimide Crosslinker C_Activate->C_Add_Linker C_Purify_Inter Purify PEG-Maleimide (Optional) C_Add_Linker->C_Purify_Inter C_React Combine and Incubate (1-2h, RT) C_Purify_Inter->C_React C_Prep_Prot Prepare Thiol-Protein (pH 7.0-7.5) C_Prep_Prot->C_React C_Purify_Final Purify Final Conjugate C_React->C_Purify_Final C_End End C_Purify_Final->C_End

Caption: Side-by-side comparison of experimental workflows.

Conclusion and Recommendations

The selection between Maleimide-PEG and this compound depends entirely on the specific requirements of the application, balancing the need for simplicity and efficiency against the demand for ultimate stability.

Choose Maleimide-PEG for:

  • Simplicity and Speed: When a straightforward, one-step conjugation with rapid kinetics is desired.

  • High Efficiency: Applications where maximizing the yield of the conjugate is a primary goal.

  • Acute Applications: Therapeutics or reagents intended for short-term use where long-term in vivo stability is less critical.

Choose this compound (with a crosslinker) for:

  • Maximum Stability: When the stability of the final linkage is paramount, such as for antibody-drug conjugates (ADCs) with a long circulation half-life.

  • Complex Constructs: When the multi-step synthesis allows for the introduction of other specific chemical moieties within the linker.

  • Avoiding Reversibility: Applications where any potential for deconjugation and off-target effects must be minimized.

References

The Impact of PEG Linker Length on the Pharmacokinetic Profile of Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention for their ability to modulate the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of the pharmacokinetic profiles of ADCs with different PEG linker lengths, supported by experimental data, to aid in the rational design of next-generation ADCs.

The length of the PEG chain in an ADC linker can profoundly influence its solubility, stability, and critically, its pharmacokinetics (PK), which in turn affects anti-tumor efficacy and toxicity.[1] Hydrophobic drug payloads can lead to ADC aggregation and rapid clearance from circulation. Incorporating hydrophilic PEG linkers can mitigate these issues, enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's properties.[1] Generally, increasing the PEG length leads to a decrease in systemic clearance and an increase in exposure.[2]

Comparative Analysis of Pharmacokinetic Parameters

The selection of a PEG linker length represents a balance between enhancing pharmacokinetic properties and maintaining potent cytotoxicity. The following table summarizes quantitative data from a key preclinical study that systematically evaluated the impact of PEG linker size on the pharmacokinetics of a monomethylauristatin E (MMAE) based ADC with a DAR of 8 in rats.

LinkerPEG UnitsClearance (mL/day/kg)Inferred Half-Life (t1/2) (hours)Inferred Area Under the Curve (AUC)
Non-PEGylated0~15-Low
PEG22~10-Moderate
PEG44~7-Moderate-High
PEG88~5~40High
PEG1212~5~50High
PEG2424~5~50High

Data adapted from Burke et al., 2017 as cited in multiple sources.[2][3] It is important to note that while clearance values were experimentally determined, the half-life values are inferred from the clearance data trends.

This data clearly demonstrates that longer PEG chains result in slower ADC clearance. A threshold effect is observed around a PEG8 linker, beyond which further increases in PEG length have a minimal impact on clearance. Conjugates with PEG8 or larger linkers exhibited pharmacokinetic profiles that approached that of the parent antibody. The slower clearance and consequently longer half-life lead to a greater overall drug exposure (AUC).

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments involved in comparing ADCs with different PEG linker lengths.

Pharmacokinetic (PK) Study in Rodents

A typical pharmacokinetic study to evaluate the clearance and half-life of ADCs with varying PEG linker lengths involves the following steps:

  • Animal Model: Healthy male Sprague-Dawley rats are often used for these studies.

  • ADC Administration: A single intravenous (IV) dose of the ADCs with different PEG linker lengths is administered to the animals, typically at a concentration of around 3 mg/kg.

  • Blood Sampling: Blood samples are collected at predetermined time points post-injection (e.g., 5 minutes, 1 hour, 6 hours, 24 hours, 48 hours, etc.).

  • Plasma Preparation: The collected blood samples are processed to isolate plasma, which is then stored at -80°C until analysis.

  • Quantification of ADC: The concentration of the ADC in the plasma samples is measured using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters, including clearance (CL), half-life (t1/2), and area under the curve (AUC).

Visualizing the Relationship and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated.

G cluster_0 PEG Linker Length cluster_1 Pharmacokinetic Parameters Shorter PEG\n(e.g., PEG2, PEG4) Shorter PEG (e.g., PEG2, PEG4) Longer PEG\n(e.g., PEG8, PEG12, PEG24) Longer PEG (e.g., PEG8, PEG12, PEG24) Higher Clearance Higher Clearance Shorter PEG\n(e.g., PEG2, PEG4)->Higher Clearance Shorter Half-life Shorter Half-life Shorter PEG\n(e.g., PEG2, PEG4)->Shorter Half-life Lower Exposure (AUC) Lower Exposure (AUC) Shorter PEG\n(e.g., PEG2, PEG4)->Lower Exposure (AUC) Lower Clearance Lower Clearance Longer PEG\n(e.g., PEG8, PEG12, PEG24)->Lower Clearance Longer Half-life Longer Half-life Longer PEG\n(e.g., PEG8, PEG12, PEG24)->Longer Half-life Higher Exposure (AUC) Higher Exposure (AUC) Longer PEG\n(e.g., PEG8, PEG12, PEG24)->Higher Exposure (AUC)

Caption: Relationship between PEG linker length and key pharmacokinetic parameters.

G A ADC Synthesis & Characterization (Varying PEG Lengths) B In Vivo PK Study (Rodent Model) A->B C IV Administration of ADCs B->C D Serial Blood Sampling C->D E Plasma Isolation D->E F ADC Quantification (ELISA) E->F G Pharmacokinetic Analysis (Clearance, t1/2, AUC) F->G H Data Comparison & Reporting G->H

Caption: Experimental workflow for comparing ADC pharmacokinetics.

Conclusion

The length of the PEG linker is a critical parameter in the design of ADCs, with a significant impact on their therapeutic index. While shorter PEG linkers may offer advantages in terms of ADC stability, longer linkers generally lead to enhanced pharmacokinetic properties, including reduced clearance and prolonged half-life, resulting in greater overall drug exposure. This is particularly beneficial for ADCs with hydrophobic payloads. However, a potential trade-off with in vitro potency may exist with very long linkers. The data suggests a threshold effect, where a PEG8 linker appears to provide an optimal balance for improving the pharmacokinetic profile. Ultimately, the ideal PEG linker length is likely specific to the individual antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.

References

Safety Operating Guide

Proper Disposal of HO-Peg24-CH2CH2cooh: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of HO-Peg24-CH2CH2cooh, a polyethylene (B3416737) glycol (PEG)-based PROTAC linker. While this compound is generally considered to be of low toxicity and biodegradable, adherence to proper chemical waste management protocols is essential.

I. Hazard Assessment and Safety Precautions

Based on Safety Data Sheets (SDS) for similar polyethylene glycol (PEG) and carboxylic acid compounds, this compound is not classified as a hazardous substance.[1][2] However, it is crucial to handle all laboratory chemicals with care.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn.

Emergency Procedures:

  • Spills: In case of a spill, absorb the material with an inert substance such as vermiculite, dry sand, or earth.[1] Place the absorbed material into a designated chemical waste container. Do not flush spills down the sewer.[1]

  • Fire: Use a dry chemical or carbon dioxide extinguisher for small fires.[3][4]

II. Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound involves neutralization of the carboxylic acid group followed by collection for chemical waste disposal. In-lab treatment and sewer disposal may be permissible for very small quantities, subject to local regulations and the specific limitations outlined in the table below.

Experimental Protocol: Neutralization and Disposal

  • Dilution: If dealing with a concentrated solution of this compound, dilute it with water to a concentration of less than 10%. For solid material, dissolve it in a suitable solvent before dilution.

  • Neutralization:

    • Slowly add a weak base (e.g., sodium bicarbonate solution) to the diluted this compound solution while stirring.

    • Monitor the pH of the solution using a pH meter or pH strips.

    • Continue adding the base until the pH of the solution is between 5 and 9.[5] Be cautious as neutralization can generate heat.

  • Waste Collection:

    • Pour the neutralized solution into a clearly labeled chemical waste container designated for non-hazardous aqueous waste.

    • Ensure the container is made of a compatible material, such as high-density polyethylene (HDPE).

  • Final Disposal:

    • Arrange for the collection of the chemical waste container by a licensed chemical waste disposal contractor.[6][7]

III. Quantitative Disposal Guidelines

The following table summarizes general quantitative limits for in-laboratory neutralization and sewer disposal of non-hazardous chemical waste, as recommended by select institutional guidelines. It is critical to consult your institution's specific waste disposal policies and local regulations, as these may vary.

ParameterGuidelineSource
In-Lab Neutralization Limited to quantities of 25 milliliters (mL) or less for strong, concentrated acids or bases. Must be diluted 10 to 1 before neutralization.[8]
Sewer Disposal Limited to 5 gallons of liquid or 1 kilogram of solid per discharge. The material must be water-soluble and not a severe irritant or lachrymator.[8]
pH for Sewer Disposal The pH of the discharged solution must be between 5 and 9.[5][8]

Note: These are general guidelines and may not be directly applicable to all institutions or municipalities. Always prioritize your local safety and environmental regulations.

IV. Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound for Disposal check_sds Consult specific Safety Data Sheet (SDS) if available start->check_sds assess_quantity Assess Quantity of Waste check_sds->assess_quantity SDS confirms non-hazardous small_quantity Small Quantity? (e.g., < 25mL concentrated) assess_quantity->small_quantity large_quantity Large Quantity or Undiluted small_quantity->large_quantity No in_lab_neutralization Perform In-Lab Neutralization (Dilute, then adjust pH to 5-9) small_quantity->in_lab_neutralization Yes collect_waste Collect in Labeled Chemical Waste Container large_quantity->collect_waste sewer_disposal Check Local Regulations for Sewer Disposal of Non-Hazardous Waste in_lab_neutralization->sewer_disposal sewer_allowed Sewer Disposal Permitted? sewer_disposal->sewer_allowed flush_sewer Flush to Sewer with Copious Amounts of Water sewer_allowed->flush_sewer Yes sewer_allowed->collect_waste No end End of Process flush_sewer->end contractor_disposal Dispose via Licensed Chemical Waste Contractor collect_waste->contractor_disposal contractor_disposal->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.